Z-Pro-Pro-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZXYSPOAVJYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of Z-Pro-Pro-CHO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Pro-Pro-CHO, also known as Z-Prolyl-prolinal, is a potent and specific inhibitor of the enzyme prolyl oligopeptidase (POP). Its mechanism of action primarily revolves around the direct inhibition of POP's catalytic activity, leading to a cascade of downstream cellular effects that have been implicated in neuroprotection and the modulation of various signaling pathways. This technical guide elucidates the core mechanism of this compound, presenting quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways it modulates.
Core Mechanism of Action: Prolyl Oligopeptidase Inhibition
This compound is a peptidomimetic inhibitor that targets prolyl oligopeptidase (POP), a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1][2] By binding to the active site of POP, this compound effectively blocks its enzymatic activity. This inhibition has significant consequences for cellular processes where POP plays a regulatory role, including neuropeptide metabolism, protein aggregation, and intracellular signaling cascades.
The inhibitory activity of this compound has been quantified against POP from different species, demonstrating its high potency.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a POP inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Organism | IC50 Value (µM) |
| Prolyl Oligopeptidase | Human | 0.16[3] |
| Prolyl Oligopeptidase | Schistosoma mansoni | 0.01[3] |
Key Signaling Pathways Modulated by this compound
Inhibition of POP by this compound initiates downstream effects on critical cellular pathways, notably those involved in oxidative stress and apoptosis.
Reduction of Reactive Oxygen Species (ROS) Production
This compound has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[4][5] The underlying mechanism involves the activation of Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the p47phox subunit of the NADPH oxidase complex.[4] This prevents the assembly and activation of NADPH oxidase, a primary source of cellular ROS.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Nuclear Translocation
Under conditions of cellular stress, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be S-nitrosylated, leading to its binding with Siah1, an E3 ubiquitin ligase. This complex then translocates to the nucleus, triggering apoptotic cell death.[6][7] this compound has been observed to inhibit this translocation in certain cell models, suggesting a role in preventing apoptosis.[5] While the precise link between POP inhibition and the prevention of GAPDH S-nitrosylation is still under investigation, it is hypothesized to involve the modulation of nitric oxide (NO) signaling pathways.
Experimental Protocols
Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on POP.
Materials:
-
Recombinant human prolyl oligopeptidase
-
This compound
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0), containing 0.1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the POP enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with assay buffer and DMSO (vehicle control).
-
Pre-incubate the enzyme and inhibitor at 23°C for 1 hour.[8]
-
Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to each well.[9][10]
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm.[9][10][11]
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12][13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with this compound.
Materials:
-
Adherent cells (e.g., CV1-P or SH-SY5Y)
-
This compound
-
ROS-inducing agent (e.g., 6-hydroxydopamine)
-
DCFH-DA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope and/or microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).[5]
-
Induce oxidative stress by adding a ROS-inducing agent.
-
After the induction period, wash the cells with warm cell culture medium.
-
Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and immediately measure the fluorescence.
-
For qualitative analysis, capture images using a fluorescence microscope.
-
For quantitative analysis, measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Analysis of GAPDH Translocation
This protocol provides a general workflow for assessing the effect of this compound on the subcellular localization of GAPDH, typically analyzed by Western blotting.
Materials:
-
Adherent cells
-
This compound
-
Apoptosis-inducing agent (e.g., 6-hydroxydopamine)
-
Cell lysis buffer for subcellular fractionation (cytosolic and nuclear)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against GAPDH
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or an apoptosis-inducing agent as described in the ROS protocol.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and nuclear fractions.
-
Determine the protein concentration of each fraction using a protein assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for GAPDH.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of GAPDH in the cytosolic and nuclear fractions under different treatment conditions.
Experimental and Logical Workflow
The investigation of this compound's mechanism of action follows a logical progression from its primary target to its downstream cellular effects.
Conclusion
This compound exerts its biological effects through the potent and specific inhibition of prolyl oligopeptidase. This primary mechanism of action triggers significant downstream consequences, including the attenuation of oxidative stress via the PP2A-NADPH oxidase pathway and the inhibition of apoptosis through the prevention of GAPDH nuclear translocation. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and other POP inhibitors.
References
- 1. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl oligopeptidase structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Prolyl oligopeptidase inhibition reduces oxidative stress via reducing NADPH oxidase activity by activating protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prolyl oligopeptidase activity assay. [bio-protocol.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Pro-Pro-CHO: A Technical Guide to its Biological Impact and Affected Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent, cell-permeable inhibitor of prolyl oligopeptidase (POP), a serine protease that plays a significant role in the cleavage of proline-containing peptides.[1] Due to the involvement of POP in various physiological processes, including neuropeptide metabolism and signal transduction, its inhibition has emerged as a promising therapeutic strategy for a range of disorders. This technical guide provides an in-depth overview of the biological functions and signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Biological Function: Prolyl Oligopeptidase Inhibition
The primary mechanism of action of this compound is the inhibition of prolyl oligopeptidase. POP is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues in peptides shorter than 30 amino acids. Its substrates include a variety of neuropeptides and peptide hormones, implicating it in the regulation of neurological and inflammatory processes.
Quantitative Inhibition Data
This compound exhibits potent inhibition of prolyl oligopeptidase from different species. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy.
| Target Enzyme | IC50 Value (µM) |
| Human Prolyl Oligopeptidase | 0.16[2][3] |
| Schistosoma Mansoni Prolyl Oligopeptidase | 0.01[2][3] |
Biological Pathways and Cellular Processes Affected by this compound
Inhibition of prolyl oligopeptidase by this compound leads to downstream effects on several key cellular pathways and processes. The following sections detail the currently understood impacts.
Regulation of Reactive Oxygen Species (ROS) Production
Studies have demonstrated that the inhibition of prolyl oligopeptidase can modulate cellular oxidative stress. Specifically, the POP inhibitor Z-Pro-Prolinal has been shown to block the production of reactive oxygen species (ROS) induced by toxins such as 6-hydroxydopamine (6-OHDA) in certain cell lines.[4] While the precise quantitative fold-change in ROS reduction by this compound has not been extensively reported, the qualitative effect points to a role in mitigating oxidative stress.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Translocation
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional enzyme with a canonical role in glycolysis. However, under conditions of cellular stress, it can translocate from the cytoplasm to the nucleus, where it is implicated in the induction of apoptosis. Research has shown that Z-Pro-Prolinal can inhibit the translocation of GAPDH to the particulate fraction (mitochondria and nuclei) in response to cellular stressors.[4] This suggests a potential cytoprotective role for this compound by preventing the pro-apoptotic nuclear functions of GAPDH.
Modulation of the NF-κB Signaling Pathway
While direct studies on this compound's effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway are limited, evidence from other prolyl oligopeptidase inhibitors strongly suggests a regulatory role. The NF-κB pathway is a cornerstone of the inflammatory response, and its activation involves the nuclear translocation of NF-κB transcription factors. A study on the POP inhibitor KYP-2047 demonstrated a significant decrease in the nuclear translocation of NF-κB in an in vivo model of intestinal ischemia/reperfusion injury.[4] This finding suggests that POP activity is involved in the upstream regulation of NF-κB activation and that its inhibition by compounds like this compound could exert anti-inflammatory effects.
Figure 1: Proposed modulation of the NF-κB pathway by this compound.
Potential Interaction with MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical signaling cascades that regulate a wide array of cellular processes such as proliferation, differentiation, and apoptosis. While a direct link between this compound and the MAPK pathways has not been definitively established in the current literature, the interplay between oxidative stress, which is modulated by POP inhibition, and MAPK signaling is well-documented. Further research is warranted to explore the potential effects of this compound on the phosphorylation status and activity of key MAPK components.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological effects.
Prolyl Oligopeptidase (POP) Activity Assay
This fluorometric assay measures the enzymatic activity of POP.
-
Reagents and Materials:
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound (or other inhibitors)
-
POP enzyme source (purified enzyme or cell/tissue lysate)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the POP enzyme source to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic POP substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2: Experimental workflow for the POP activity assay.
Western Blot for GAPDH Subcellular Fractionation
This protocol allows for the detection of GAPDH in cytosolic and nuclear fractions to assess its translocation.
-
Reagents and Materials:
-
Cell lysis buffer for subcellular fractionation (containing protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GAPDH, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
-
-
Procedure:
-
Culture cells and treat with this compound and/or a stress-inducing agent.
-
Harvest cells and perform subcellular fractionation to separate cytosolic and nuclear extracts.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-GAPDH, anti-Lamin B1, anti-α-Tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities to determine the relative abundance of GAPDH in the cytosolic and nuclear fractions.
-
Fluorescent Assay for Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Reagents and Materials:
-
DCFH-DA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Add PBS or phenol red-free medium to the wells.
-
If applicable, add the ROS-inducing agent.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).
-
Quantify the fluorescence intensity and normalize to the control group to determine the fold change in ROS production.
-
Logical Relationship of this compound's Effects
The known biological activities of this compound are interconnected, stemming from its primary function as a prolyl oligopeptidase inhibitor.
Figure 3: Logical flow of the biological effects of this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of prolyl oligopeptidase with demonstrated effects on cellular processes related to oxidative stress and apoptosis, specifically the reduction of ROS production and the inhibition of GAPDH nuclear translocation. Furthermore, based on evidence from other POP inhibitors, it is strongly implicated in the modulation of the NF-κB signaling pathway, suggesting a potential anti-inflammatory role.
For researchers and drug development professionals, this compound represents a valuable tool for investigating the physiological and pathological roles of prolyl oligopeptidase. Future research should focus on elucidating the direct and quantitative effects of this compound on the NF-κB and MAPK signaling pathways. Such studies will be crucial for a more complete understanding of its mechanism of action and for unlocking its full therapeutic potential in neurodegenerative, inflammatory, and other proline-associated disorders.
References
- 1. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular Dynamics of Multifunctional Protein Regulation: Mechanisms of GAPDH Intracellular Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prolyl Oligopeptidase Inhibitors in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl oligopeptidase (PREP) is a serine protease that has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Its involvement extends beyond its enzymatic activity to include crucial protein-protein interactions that influence the aggregation of key pathological proteins such as α-synuclein and tau. This technical guide provides an in-depth overview of the role of PREP in neurodegeneration, the mechanism of action of its inhibitors, and detailed experimental protocols for their evaluation. Quantitative data from key studies are summarized to provide a comparative analysis of inhibitor efficacy. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex processes involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for diseases like Parkinson's, Alzheimer's, and other related neurodegenerative disorders.
Introduction to Prolyl Oligopeptidase (PREP)
Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase (PEP), is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues[1]. While initially studied for its role in neuropeptide metabolism, recent research has unveiled a more complex, non-enzymatic function of PREP involving direct protein-protein interactions[2]. This dual functionality places PREP at a critical juncture in cellular processes implicated in neurodegeneration.
PREP expression and activity have been found to be altered in the brains of patients with neurodegenerative diseases and to increase with age[1]. Notably, PREP co-localizes with pathological protein aggregates, such as α-synuclein-rich Lewy bodies in Parkinson's disease and tau-containing neurofibrillary tangles in Alzheimer's disease, suggesting its direct involvement in the pathogenesis of these conditions[3].
Mechanism of Action of PREP Inhibitors in Neurodegeneration
PREP inhibitors represent a promising therapeutic strategy due to their multifaceted mechanism of action that addresses key pathological features of neurodegenerative diseases.
Inhibition of Protein Aggregation
A primary mechanism by which PREP inhibitors exert their neuroprotective effects is by interfering with the aggregation of pathogenic proteins.
-
α-Synuclein: In synucleinopathies like Parkinson's disease and multiple system atrophy, PREP has been shown to directly interact with α-synuclein, accelerating its oligomerization and the formation of insoluble fibrils[4][5]. PREP inhibitors, such as KYP-2047, can disrupt this interaction, thereby reducing α-synuclein dimerization and subsequent aggregation[6][7]. This leads to a decrease in the burden of toxic α-synuclein species in both cellular and animal models[8][9].
-
Tau Protein: In tauopathies such as Alzheimer's disease and frontotemporal dementia, PREP has been found to interact with tau protein, promoting its aggregation[5][10]. Treatment with PREP inhibitors has been demonstrated to reduce tau aggregation and hyperphosphorylation in cellular models, including those derived from patients, as well as in transgenic mouse models of tauopathy[11][12].
Enhancement of Autophagy
Autophagy is a crucial cellular process for the clearance of misfolded and aggregated proteins. A growing body of evidence indicates that PREP acts as a negative regulator of autophagy[2]. PREP inhibitors have been shown to enhance autophagic flux, leading to the increased degradation of protein aggregates[13][14]. This is evidenced by an increase in the ratio of the autophagosome marker LC3-II to the cytosolic form LC3-I and a reduction in the autophagy substrate p62/SQSTM1 upon inhibitor treatment[13][15].
Modulation of Neuroinflammation
Neuroinflammation is a common feature of neurodegenerative diseases, and PREP has been implicated in these inflammatory processes[1]. Activated microglia, the resident immune cells of the brain, can secrete active PREP, which may contribute to neuronal damage. PREP inhibitors have been shown to have anti-inflammatory effects, further contributing to their neuroprotective potential.
Data Presentation: Efficacy of PREP Inhibitors
The following tables summarize key quantitative data on the efficacy of prominent PREP inhibitors from various experimental studies.
Table 1: Inhibitory Potency of Selected PREP Inhibitors
| Inhibitor | Target | IC50 / Ki | Source |
| KYP-2047 | Prolyl Oligopeptidase (POP) | Ki = 0.023 nM | [16] |
| JTP-4819 | Prolyl Endopeptidase (PEP) | IC50 = 0.83 ± 0.09 nM (rat brain supernatant) | [3] |
| JTP-4819 | Prolyl Endopeptidase (PEP) | IC50 = 5.43 ± 0.81 nM (Flavobacterium meningosepticum) | [3] |
Table 2: Effect of KYP-2047 on α-Synuclein and Tau Pathology
| Experimental Model | Parameter Measured | Treatment | Result | Source |
| OLN-AS7 cells (MSA model) | Insoluble phosphorylated α-synuclein | 10 µM KYP-2047 for 48h | Significant decrease compared to vehicle | [1] |
| SH-SY5Y cells overexpressing α-synuclein | Number of cells with α-synuclein inclusions (oxidative stress-induced) | 1 µM KYP-2047 during stress | Significant reduction (P < 0.001) | [17] |
| A30P α-synuclein transgenic mice | Soluble α-synuclein protein in the brain | 5-day treatment with KYP-2047 (2 x 3 mg/kg/day) | Significant reduction | [8] |
| PS19 transgenic mice (tauopathy model) | Tau burden in the brain and cerebrospinal fluid | 1-month treatment with KYP-2047 | Reduction to control levels | [5][11] |
Table 3: Effect of PREP Inhibitors on Autophagy and Cognition
| Experimental Model | Parameter Measured | Treatment | Result | Source |
| A30P α-synuclein transgenic mouse | Autophagosome marker LC3BII | 5- and 28-day KYP-2047 treatment | Concomitant increase with decreased oligomeric α-synuclein | [13] |
| PS19 transgenic mice (tauopathy model) | Cognitive performance (memory and learning) | 4-week KYP-2047 treatment (initiated after symptom onset) | Restored normal learning abilities | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PREP inhibitors.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
PREP enzyme and inhibitor of interest
Protocol:
-
Preparation of α-Synuclein Monomers: Dissolve lyophilized α-synuclein in PBS to the desired concentration (e.g., 100 µM). To ensure a monomeric state, centrifuge the solution at high speed (e.g., 100,000 x g) for 1 hour at 4°C and collect the supernatant.
-
Preparation of ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in distilled water and filter through a 0.22 µm syringe filter.
-
Assay Setup: In each well of a 96-well plate, combine the following:
-
α-synuclein solution
-
PREP enzyme (if investigating its effect on aggregation)
-
PREP inhibitor at various concentrations or vehicle control
-
ThT to a final concentration of 10-25 µM
-
PBS to reach the final volume.
-
-
Incubation and Measurement: Seal the plate and incubate at 37°C with continuous shaking. Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity against time. The lag time, slope of the elongation phase, and final plateau of the sigmoidal curve provide information on the kinetics of fibril formation.
Western Blot for LC3-II/LC3-I Ratio (Autophagy Flux)
This method is used to assess the level of autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes.
Materials:
-
Cell culture reagents
-
PREP inhibitor of interest
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the PREP inhibitor or vehicle for the desired time. For autophagy flux measurement, include a condition where cells are co-treated with a lysosomal inhibitor for the last 2-4 hours of the experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., actin or GAPDH). An increase in the LC3-II level in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
Protein-Fragment Complementation Assay (PCA) for α-Synuclein Dimerization
PCA is a powerful technique to study protein-protein interactions in living cells.
Materials:
-
Mammalian cell line (e.g., Neuro-2A)
-
Expression vectors encoding α-synuclein fused to complementary fragments of a reporter protein (e.g., Gaussia luciferase or Venus fluorescent protein)
-
Transfection reagent
-
PREP expression vector (optional)
-
PREP inhibitor of interest
-
Luciferase substrate (for luciferase-based PCA)
-
Plate reader for luminescence or fluorescence detection
Protocol:
-
Cell Transfection: Co-transfect cells with the expression vectors for the two α-synuclein-reporter fragment fusions. If investigating the role of PREP, co-transfect with a PREP expression vector.
-
Inhibitor Treatment: After transfection, treat the cells with the PREP inhibitor or vehicle for the desired duration.
-
Signal Detection:
-
Luciferase PCA: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
-
Fluorescence PCA: Measure the fluorescence of the intact cells using a fluorescence microscope or a plate reader.
-
-
Data Analysis: An increase in the reporter signal (luminescence or fluorescence) compared to control cells (expressing only one fusion protein) indicates α-synuclein dimerization. The effect of the PREP inhibitor is assessed by comparing the signal in treated versus untreated cells.
Mandatory Visualizations
Signaling Pathways
Caption: PREP's multifaceted role in neurodegeneration and the points of intervention for its inhibitors.
Experimental Workflow: Thioflavin T Assay
Caption: Workflow for assessing α-synuclein aggregation using the Thioflavin T assay.
Logical Relationship: PREP Inhibitor Mechanism
Caption: The logical cascade of events following PREP inhibition, leading to neuroprotection.
Conclusion and Future Directions
The evidence strongly supports the role of prolyl oligopeptidase as a key player in the pathology of a range of neurodegenerative diseases. Its inhibitors have demonstrated significant therapeutic potential in preclinical studies by targeting the core pathological processes of protein aggregation and impaired cellular clearance. The dual mechanism of action, involving both the inhibition of direct protein-protein interactions and the enhancement of autophagy, makes PREP an attractive target for the development of disease-modifying therapies.
Future research should focus on several key areas:
-
Clinical Translation: The promising preclinical data for inhibitors like KYP-2047 warrant further investigation in clinical trials to assess their safety and efficacy in human patients.
-
Biomarker Development: The identification of reliable biomarkers to monitor PREP activity and the downstream effects of its inhibition in patients will be crucial for clinical trial design and patient stratification.
-
Specificity and Off-Target Effects: A thorough characterization of the specificity and potential off-target effects of PREP inhibitors is necessary to ensure a favorable safety profile.
-
Combination Therapies: Investigating the synergistic effects of PREP inhibitors with other therapeutic agents, such as those targeting other aspects of neurodegeneration, could lead to more effective treatment strategies.
References
- 1. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uef.fi [uef.fi]
- 4. researchgate.net [researchgate.net]
- 5. PREP inhibitors show disease-modifying effect in frontotemporal dementia mouse! Now link to full-text available! | NeuroCure | University of Helsinki [helsinki.fi]
- 6. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KYP 2047 | Other Proteases | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
The Therapeutic Potential of Z-Pro-Pro-CHO: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Potent Prolyl Oligopeptidase Inhibitor
Introduction
Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the therapeutic potential and applications of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of POP inhibitors for novel therapeutic interventions.
Mechanism of Action
This compound exerts its therapeutic effects through the specific inhibition of prolyl oligopeptidase (POP). POP is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Through this action, POP plays a role in the metabolism of several neuropeptides and hormones involved in memory, mood, and inflammation.
The inhibitory action of this compound is characterized by a slow, tight-binding mechanism. It forms a stable hemiacetal adduct with the active-site serine residue of POP, effectively blocking its catalytic activity. This targeted inhibition of POP makes this compound a promising candidate for investigating the role of this enzyme in various disease states.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in several preclinical studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 0.16 µM | Human Prolyl Oligopeptidase | [1](2) |
| IC₅₀ | 0.01 µM | Schistosoma mansoni Prolyl Oligopeptidase | [1](2) |
| IC₅₀ | 0.4 nM | Porcine Prolyl Endopeptidase | [3](3) |
| Kᵢ | 1 nM | Prolyl Oligopeptidase | [1](1) |
| Kᵢ | 0.35 nM | Prolyl Oligopeptidase | [4](4) |
Table 1: In Vitro Inhibitory Activity of this compound
| Dose | Effect | Tissue | Duration | Species | Reference |
| 1.25 mg/kg (i.p.) | >85% decrease in POP activity | Various tissues | 30 minutes | Mouse | [5](5) |
| 5 mg/kg (i.p.) | Significant inhibition of POP activity | Most tissues, including brain | At least 6 hours | Mouse | [5](5) |
Table 2: In Vivo Efficacy of this compound
Therapeutic Applications and Preclinical Evidence
Neurodegenerative Disorders
POP has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] Its ability to degrade proline-containing neuropeptides suggests that its inhibition could have neuroprotective effects. Furthermore, POP may play a role in the aggregation of proteins like alpha-synuclein and tau, which are hallmarks of several neurodegenerative conditions.[6][7] POP inhibitors have been shown to reduce the dimerization process of alpha-synuclein.[6]
Neuroinflammation
Emerging evidence suggests a role for POP in neuroinflammation.[8] POP can modulate inflammatory responses, and its inhibition may offer a therapeutic strategy for inflammatory diseases.[6][8] POP is involved in the generation of immunoactive peptides and is linked to microglia activation and the T-cell response.[6]
Cellular Stress
Studies have demonstrated that Z-Pro-Prolinal can mitigate certain cellular stress responses. In monkey fibroblast (CV1-P) cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), Z-Pro-Prolinal was able to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to mitochondria and nuclei.[9] It also blocked the 6-OHDA-induced production of reactive oxygen species (ROS) in these cells.[9]
Signaling Pathways
The inhibition of POP by this compound is expected to modulate downstream signaling pathways. While direct studies on this compound are limited, the known functions of POP and the effects of other POP inhibitors suggest potential interactions with key cellular signaling cascades.
References
- 1. Z-Pro-prolinal = 98 HPLC 88795-32-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Prolyl Oligopeptidase (POP) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that plays a significant role in various physiological and pathological processes.[1] This enzyme is distinguished by its ability to cleave small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[2] Initially identified for its role in the metabolism of neuropeptides and peptide hormones, emerging research has implicated POP in a broader range of cellular functions, including neuroinflammation, angiogenesis, and the pathology of neurodegenerative diseases.[3][4] Consequently, the inhibition of POP has emerged as a promising therapeutic strategy for a variety of disorders, prompting extensive research into the development of potent and selective inhibitors.
This technical guide provides a comprehensive overview of prolyl oligopeptidase inhibition, detailing the enzyme's function, its role in key signaling pathways, and the methodologies used to identify and characterize its inhibitors.
Prolyl Oligopeptidase: Structure and Function
POP is a cytosolic enzyme with a unique structure comprising two domains: a catalytic C-terminal domain with an α/β hydrolase fold and a regulatory N-terminal β-propeller domain. This β-propeller domain acts as a gate, restricting access to the active site and thereby conferring the enzyme's specificity for small peptide substrates.
The primary enzymatic function of POP is the hydrolysis of prolyl bonds within peptides. This activity is crucial for the regulation of several bioactive peptides, including:
-
Neuropeptides: Substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[5][6]
-
Hormones: Angiotensin II.
-
Other Bioactive Peptides: Ac-SDKP, a tetrapeptide with anti-inflammatory and anti-fibrotic properties.[7]
Beyond its peptidase activity, POP has been shown to participate in protein-protein interactions, further expanding its functional repertoire.
POP Inhibitors: Quantitative Data
A wide array of POP inhibitors has been developed, ranging from naturally occurring compounds to synthetic peptidomimetics. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates a higher potency.
| Inhibitor | Chemical Class | Ki | IC50 | Species/Source | Reference(s) |
| KYP-2047 | Peptidomimetic | 0.023 nM | - | Porcine | [8] |
| Z-Pro-prolinal | Peptidomimetic | 1 nM | 0.4 nM | Porcine | [9] |
| JTP-4819 | Peptidomimetic | - | 0.83 ± 0.09 nM | Rat Brain | [10] |
| - | 5.43 ± 0.81 nM | Flavobacterium meningosepticum | [10] | ||
| S 17092 | Peptidomimetic | - | 8.3 nM | Rat Cortex | [11] |
| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=H) | 11.8 nM | - | - | [12] |
| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CHO) | 0.1 nM | - | - | [12] |
| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CN) | 0.1 nM | - | - | [12] |
| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=COCH2OH) | 0.079 ± 0.010 nM | - | - | [12] |
Pharmacokinetics of POP Inhibitors
The therapeutic potential of POP inhibitors is heavily dependent on their pharmacokinetic properties, including their absorption, distribution, metabolism, and excretion. Key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and brain penetration are critical for determining dosing regimens and predicting efficacy, particularly for neurological indications.
| Inhibitor | Key Pharmacokinetic Parameters | Species | Reference(s) |
| JTP-4819 | t1/2: ~2 hours; Cmax (30 mg): 474 ng/mL; Cmax (60 mg): 887 ng/mL; Cmax (120 mg): 1,649 ng/mL; Cumulative urinary recovery (~24h): ~66%. No accumulation observed with multiple doses. | Human | [13] |
| S 17092 | t1/2 (Day 1): 9-31 hours; t1/2 (Day 14): 7-18 hours. Suitable for once-daily dosing. | Human | [14][15] |
| KYP-2047 | Rapid brain penetration (tmax ≤10 min). Brain/blood AUC ratio: 0.050 (15 μmol/kg), 0.039 (50 μmol/kg). Higher brain penetration than JTP-4819. | Mouse, Rat | [3][16] |
Signaling Pathways Involving POP
POP is implicated in several critical signaling pathways, making it a key player in both health and disease.
Angiogenesis Signaling Pathway
POP plays a pro-angiogenic role primarily through its involvement in the generation of the tetrapeptide Ac-SDKP from its precursor, thymosin β4. Ac-SDKP, in turn, can upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) triggers downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, leading to endothelial cell proliferation, migration, and the formation of new blood vessels.[4][17]
Neuroinflammation Signaling Pathway
In the context of neuroinflammation, POP is upregulated in activated microglia, the primary immune cells of the central nervous system. Activated microglia release pro-inflammatory cytokines, a process that can be modulated by the NF-κB signaling pathway. While the precise mechanisms are still under investigation, evidence suggests that POP activity contributes to the inflammatory cascade, and POP inhibitors have been shown to exert neuroprotective effects by mitigating this response.
References
- 1. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, JTP-4819 and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of prolyl oligopeptidase by KYP-2047 fails to increase the extracellular neurotensin and substance P levels in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 14. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Z-Pro-Pro-CHO: A Technical Guide for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-CHO, also known as Z-prolyl-prolinal, is a potent and selective tool for the investigation of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and other physiological processes. This N-benzyloxycarbonyl-L-prolyl-L-prolinal dipeptide acts as a slow-binding inhibitor, providing a valuable resource for detailed enzyme kinetic studies. Its mechanism of action involves the formation of a reversible covalent hemiacetal adduct with the serine residue in the active site of POP, mimicking the tetrahedral transition state of the enzyme-catalyzed reaction.[1][2] This technical guide provides an in-depth overview of this compound, including its kinetic parameters, detailed experimental protocols for its use in enzyme inhibition assays, and its effects on key cellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized against prolyl oligopeptidase from different species. The following tables summarize the available quantitative data on its inhibitory activity and kinetic parameters.
| Target Enzyme | Organism | IC50 (µM) |
| Prolyl Oligopeptidase | Homo sapiens (Human) | 0.16[3][4][5] |
| Prolyl Oligopeptidase | Schistosoma mansoni | 0.01[3][4][5] |
Table 1: IC50 Values for this compound Against Prolyl Oligopeptidase.
| Parameter | Value | Enzyme Source |
| Ki | 0.35 ± 0.05 nM | Mouse Brain |
| kon | 1.6 x 10^5 M-1s-1 | Mouse Brain |
| koff | ~4 x 10^-5 s-1 | Mouse Brain |
Table 2: Kinetic Parameters for the Inhibition of Prolyl Oligopeptidase by Z-prolyl-prolinal. [6]
At present, there is no direct experimental data available in the public domain regarding the selectivity of this compound against other members of the prolyl-specific peptidase family, such as Dipeptidyl Peptidase IV (DPP-IV), DPP8, and DPP9. The evaluation of off-target effects is a critical aspect of inhibitor characterization.
Experimental Protocols
Detailed Methodology for Prolyl Oligopeptidase Inhibition Assay
This protocol outlines a continuous fluorometric assay to determine the inhibitory kinetics of this compound against prolyl oligopeptidase.
Materials:
-
Purified prolyl oligopeptidase
-
This compound
-
Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) or Suc-Gly-Pro-aminomethylcoumarin (Suc-Gly-Pro-AMC)
-
Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0) containing 0.1 mM Dithiothreitol (DTT)
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Dilute the purified prolyl oligopeptidase in the assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add varying concentrations of the this compound inhibitor to the wells.
-
Add the prolyl oligopeptidase solution to each well and incubate for a defined period to allow for inhibitor binding. For slow-binding inhibitors, this pre-incubation step is crucial.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
For slow-binding inhibition, the progress curves will be biphasic. The observed rate constant for the onset of inhibition (k_obs) can be determined by fitting the data to the appropriate equation.
-
The association (k_on) and dissociation (k_off) rate constants can be determined by plotting k_obs versus the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the ratio of k_off/k_on.
-
Experimental Workflow for Determining this compound Inhibition Kinetics
Caption: Workflow for determining the inhibition kinetics of this compound.
Signaling Pathways and Logical Relationships
Prolyl Oligopeptidase, α-Synuclein, and Autophagy
Prolyl oligopeptidase has been shown to play a significant role in the pathology of synucleinopathies, such as Parkinson's disease, through its interaction with α-synuclein. POP can directly bind to α-synuclein, promoting its dimerization and subsequent aggregation into toxic oligomers and fibrils.[7][8] Inhibition of POP by compounds like this compound can disrupt this interaction, thereby reducing α-synuclein aggregation.[7] Furthermore, POP has been identified as a negative regulator of autophagy, a key cellular process for clearing aggregated proteins. POP inhibition leads to the activation of Protein Phosphatase 2A (PP2A), which in turn promotes autophagy and enhances the clearance of α-synuclein aggregates.[7]
Caption: POP's role in α-synuclein aggregation and autophagy.
Prolyl Oligopeptidase, GAPDH, and Oxidative Stress
Under conditions of cellular stress, such as exposure to 6-hydroxydopamine (6-OHDA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can translocate from the cytoplasm to the nucleus, a process associated with apoptosis. This compound has been shown to inhibit this translocation.[9] Furthermore, POP inhibition can block the production of reactive oxygen species (ROS) induced by such stressors.[9] This protective effect is mediated through the regulation of NADPH oxidase activity, a major source of cellular ROS. Similar to its effect on autophagy, POP inhibition leads to the activation of PP2A, which in turn reduces the activation of NADPH oxidase.
Caption: POP's involvement in GAPDH translocation and ROS production.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of prolyl oligopeptidase in both normal physiology and disease states. Its well-characterized inhibitory mechanism and high potency make it an excellent tool for in vitro enzyme kinetics studies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted functions of prolyl oligopeptidase and the therapeutic potential of its inhibitors. Further investigation into the selectivity profile of this compound is warranted to fully characterize its utility as a specific inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Z-Pro-Pro-CHO: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Z-Pro-Pro-CHO, a potent and selective inhibitor of prolyl oligopeptidase (POP). We delve into the critical structural motifs required for its inhibitory activity, supported by quantitative data from various analogs. This document also outlines detailed experimental protocols for assessing the efficacy of this compound and similar compounds. Furthermore, we explore the downstream signaling pathways modulated by the inhibition of POP, offering insights for researchers, scientists, and drug development professionals in the fields of neurodegenerative diseases and inflammation.
Introduction: this compound and Prolyl Oligopeptidase
This compound, also known as Z-Pro-Prolinal, is a synthetic dipeptide aldehyde that acts as a highly potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease. POP is implicated in the regulation of various neuropeptides and has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative disorders, and inflammatory conditions. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of next-generation POP inhibitors with enhanced efficacy and specificity.
The Structure-Activity Relationship (SAR) of this compound
The inhibitory potency of this compound and its analogs against prolyl oligopeptidase is dictated by several key structural features. The fundamental scaffold consists of an N-terminal protecting group, a dipeptide sequence, and a C-terminal reactive group.
2.1. The N-Terminal Protecting Group: The Role of the Benzyloxycarbonyl (Z) Group
The N-terminal benzyloxycarbonyl (Z) group is a crucial component for the high-affinity binding of this compound to the active site of POP. This hydrophobic group is thought to engage in favorable interactions with a corresponding hydrophobic pocket within the enzyme.
-
Key Finding: A benzyloxycarbonyl group has been identified as a highly effective N-blocking component for POP inhibitors[1].
2.2. The Dipeptide Core: Pro-Pro Sequence and Stereochemistry
The dipeptide core, consisting of two proline residues, mimics the natural substrate of POP, which cleaves peptide bonds on the C-terminal side of proline residues.
-
Stereochemistry is Critical: The L-configuration of the proline residues is essential for inhibitory activity. Replacement of L-proline with its D-isomer leads to a significant reduction in inhibition, highlighting the stereospecificity of the enzyme's active site.
-
Peptide Bond Requirement: The integrity of the peptide (amide) bond between the two proline residues is necessary to maintain inhibitory activity.
2.3. The C-Terminal Electrophile: The Aldehyde "Warhead"
The C-terminal aldehyde group (-CHO) is the reactive "warhead" of the inhibitor. It forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser554) in the active site of POP. This interaction forms a stable hemiacetal adduct, which mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent, slow-binding inhibition.
-
Mechanism of Action: The aldehyde group of Z-Pro-Prolinal forms a hemiacetal adduct with the serine residue in the active site of prolyl oligopeptidase, which is a key feature of its slow-binding inhibition mechanism.
Quantitative Analysis of Prolyl Oligopeptidase Inhibition
The following table summarizes the inhibitory activities of this compound and selected analogs against prolyl oligopeptidase. This data underscores the key SAR principles discussed above.
| Compound | Structure | Modification from this compound | IC50 (nM) | Ki (nM) | Reference |
| This compound | This compound | - | 0.4 | 1 | |
| Analog 1 | Z-Pro-Pro-CN | Aldehyde replaced with Nitrile | - | ~0.1-1 | |
| Analog 2 | Z-Pro-Pro-COCH₂OH | Aldehyde replaced with Hydroxymethylketone | - | ~0.08 | |
| Analog 3 | Z-D-Pro-Pro-CHO | L-Pro at P2 replaced with D-Pro | Significantly Reduced Activity | - | |
| Analog 4 | Ac-Pro-Pro-CHO | Z-group replaced with Acetyl | Reduced Activity | - |
Note: The provided Ki values for analogs 1 and 2 are based on a study of isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives with these functional groups at the P1 site, indicating the high potency conferred by these electrophilic groups. A direct side-by-side comparison with this compound under identical conditions is needed for precise quantitative SAR.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and other POP inhibitors.
4.1. Prolyl Oligopeptidase (POP) Enzyme Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of test compounds against POP.
-
Principle: The assay measures the enzymatic activity of POP using a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin). Cleavage of the substrate by POP releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.
-
Materials:
-
Purified prolyl oligopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a solution of POP in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
Add the POP solution to the wells of the microplate.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
4.2. Cell-Based Assays
These assays are used to evaluate the effects of POP inhibitors in a cellular context.
4.2.1. Western Blotting for GAPDH Translocation
-
Principle: This method is used to assess the ability of POP inhibitors to prevent the translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from the cytosol to the nucleus under conditions of cellular stress.
-
Procedure:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) to the desired confluency.
-
Pre-treat the cells with the test compound for a specific duration.
-
Induce cellular stress (e.g., using 6-hydroxydopamine).
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and nuclear fractions.
-
Resolve the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for GAPDH, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and visualize the results.
-
4.2.2. Reactive Oxygen Species (ROS) Production Assay
-
Principle: This assay quantifies the intracellular production of reactive oxygen species using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-treat the cells with the test compound.
-
Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Induce oxidative stress.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a microplate reader.
-
4.2.3. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for the desired duration.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Signaling Pathways Modulated by this compound
The inhibition of prolyl oligopeptidase by this compound can impact several downstream signaling pathways, primarily by preventing the degradation of its neuropeptide substrates and by modulating inflammatory responses.
5.1. Modulation of Neuropeptide Signaling
POP is known to cleave and inactivate several neuropeptides, including arginine-vasopressin (AVP) and substance P. By inhibiting POP, this compound can increase the levels of these neuropeptides, thereby potentiating their signaling.
-
Arginine-Vasopressin (AVP) Pathway: Oral administration of Z-Pro-Prolinal has been shown to significantly increase the septal AVP content in rats, suggesting that POP contributes to the degradation of endogenous AVP in the brain[2].
5.2. Attenuation of Inflammatory Pathways
POP activity has been linked to inflammatory processes. This compound may exert anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade.
-
NF-κB Pathway: Prolyl endopeptidase has been shown to be involved in inflammatory responses, and its inhibition can lead to a decrease in the nuclear translocation of NF-κB.
Conclusion
This compound is a powerful tool for studying the physiological and pathological roles of prolyl oligopeptidase. The structure-activity relationship of this class of inhibitors is well-defined, with the N-terminal benzyloxycarbonyl group, the L-Pro-L-Pro dipeptide core, and the C-terminal aldehyde being critical for potent and selective inhibition. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel POP inhibitors. Furthermore, the elucidation of the signaling pathways modulated by this compound opens new avenues for therapeutic intervention in a variety of diseases. This comprehensive understanding is essential for the continued development of clinically relevant prolyl oligopeptidase inhibitors.
References
Preliminary Preclinical Profile of Z-Pro-Pro-CHO: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the regulation of various neuropeptides and signaling pathways. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the broader context of prolyl oligopeptidase inhibition in preclinical models. While in vivo data for this compound is limited in publicly accessible literature, this document provides a framework for its potential preclinical development based on studies of related compounds.
Introduction
Prolyl oligopeptidase (POP; EC 3.4.21.26) is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Its activity has been linked to the metabolism of neuropeptides and peptide hormones involved in memory, mood, and other physiological processes. Consequently, POP has emerged as a therapeutic target for neurodegenerative disorders, cognitive dysfunction, and inflammatory conditions. This compound is a selective inhibitor of POP, and its preclinical evaluation is a subject of interest for drug development programs.
Mechanism of Action
This compound acts as a competitive, reversible inhibitor of prolyl oligopeptidase. Its aldehyde functional group is thought to form a covalent hemiacetal adduct with the active site serine residue of the enzyme, mimicking the tetrahedral transition state of the substrate. This interaction blocks the catalytic activity of POP, preventing the degradation of its substrates.
Signaling Pathway
The precise signaling pathways modulated by this compound are not fully elucidated. However, based on the known functions of POP and studies with other POP inhibitors, the primary mechanism is believed to involve the stabilization of POP substrates, leading to enhanced signaling through their respective receptors. Additionally, POP inhibition has been linked to the modulation of cellular stress pathways.
Quantitative Data
The available quantitative data for this compound is primarily from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Source | IC50 (µM) | Reference |
| Human Prolyl Oligopeptidase | 0.16 | [1] |
| Schistosoma mansoni Prolyl Oligopeptidase | 0.01 | [1] |
IC50: Half maximal inhibitory concentration
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Condition | Effect | Observation |
| Monkey Fibroblast (CV1-P) | 6-Hydroxydopamine (6-OHDA)-induced stress | Inhibition of GAPDH Translocation | Z-Pro-Prolinal was able to inhibit the translocation in 6-OHDA-exposed CV1-P cells.[2] |
| Monkey Fibroblast (CV1-P) | 6-Hydroxydopamine (6-OHDA)-induced stress | Reduction of ROS Production | Blocked 6-OHDA-induced ROS-production to the control level in CV1-P cells.[2] |
GAPDH: Glyceraldehyde-3-phosphate dehydrogenase; ROS: Reactive Oxygen Species
Experimental Protocols
In Vitro Prolyl Oligopeptidase Inhibition Assay (Generalized)
-
Enzyme Preparation: Recombinant human prolyl oligopeptidase is purified and diluted in an appropriate assay buffer (e.g., Tris-HCl with DTT).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
A fluorogenic substrate (e.g., Z-Gly-Pro-AMC) is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cellular Assays for Neuroprotection
The following protocol is based on the study by Puttonen et al. (2006)[2].
-
Cell Culture: Monkey fibroblast (CV1-P) and human neuroblastoma (SH-SY5Y) cells are cultured under standard conditions.
-
Treatment: Cells are pretreated with Z-Pro-Prolinal or another POP inhibitor (e.g., JTP-4819) for 30 minutes before the addition of a toxicant (6-hydroxydopamine or cytosine arabinoside).
-
GAPDH Translocation Analysis:
-
Cells are harvested and fractionated to separate cytosolic and particulate (mitochondria and nuclei) fractions.
-
Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE.
-
GAPDH levels in each fraction are analyzed by Western blotting using a specific anti-GAPDH antibody.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Cells are loaded with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Following treatment, the fluorescence intensity, which is proportional to the amount of ROS, is measured.
-
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
Generalized In Vivo Protocol: Scopolamine-Induced Amnesia Model in Rats
This protocol is a generalized representation based on common practices for evaluating cognitive enhancers and is not specific to this compound.
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.
-
Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce a transient memory deficit, typically 30 minutes before behavioral testing.
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of water over several days. Escape latency and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.
-
-
Data Analysis: Behavioral parameters are compared between vehicle-treated, scopolamine-treated, and this compound-treated groups using appropriate statistical methods (e.g., ANOVA).
Discussion and Future Directions
The available in vitro data indicates that this compound is a potent inhibitor of prolyl oligopeptidase and exhibits neuroprotective effects in cellular models of oxidative stress. However, the lack of comprehensive in vivo preclinical data, including pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models, is a significant gap in its developmental profile.
Future preclinical studies on this compound should focus on:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models (e.g., rats, mice) to establish its bioavailability and brain penetration.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in well-established animal models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease) and cognitive impairment (e.g., scopolamine-induced amnesia, age-related cognitive decline).
-
Target Engagement Studies: Measuring the extent of POP inhibition in the brain and other tissues following systemic administration of this compound to correlate with its pharmacological effects.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to determine its therapeutic window.
-
Mechanism of Action Elucidation: Further investigating the downstream signaling pathways affected by this compound to better understand its molecular mechanism of action.
Conclusion
This compound is a promising prolyl oligopeptidase inhibitor with demonstrated in vitro activity. While its preclinical development is still in the early stages, the broader evidence for the therapeutic potential of POP inhibitors in neurological and other disorders provides a strong rationale for further investigation. The generation of robust in vivo data will be crucial to validate its potential as a clinical candidate.
References
Methodological & Application
Application Notes and Protocols for Z-Pro-Pro-CHO Synthesis and Utilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Pro-Pro-CHO, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and specific inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the regulation of neuropeptide signaling and neuroinflammation.[1] This document provides a detailed, research-purpose protocol for the synthesis of this compound, an experimental protocol for its application in a prolyl oligopeptidase inhibition assay, and an overview of the relevant signaling pathways. The provided methodologies and data are intended to facilitate the use of this compound as a tool compound in neuroscience and drug discovery research.
Introduction
Prolyl oligopeptidase (POP) is a cytosolic enzyme that cleaves small peptides on the C-terminal side of proline residues. Its activity has been linked to the metabolism of various neuropeptides, including Substance P, and its dysregulation is associated with neurodegenerative diseases and inflammatory conditions.[2][3][4] this compound is a transition-state analog inhibitor that covalently modifies the catalytic serine residue of POP, leading to potent and specific inhibition.[1] Its utility in studying the physiological and pathological roles of POP makes it a valuable research tool.
Synthesis Protocol for this compound
The synthesis of this compound is a multi-step process involving the coupling of protected proline moieties, followed by the reduction of a carboxylic acid to a primary alcohol, and its subsequent oxidation to the final aldehyde. The following protocol is a proposed synthetic route based on established peptide synthesis and functional group transformation methodologies.
Step 1: Synthesis of N-benzyloxycarbonyl-L-proline (Z-Pro-OH)
This step involves the protection of the amine group of L-proline with a benzyloxycarbonyl (Z) group.
Step 2: Synthesis of L-prolinol
This step involves the reduction of L-proline to its corresponding amino alcohol.
Step 3: Coupling of Z-Pro-OH and L-prolinol to form Z-Pro-Prolinol
The protected proline is coupled with L-prolinol to form the dipeptide alcohol.
Step 4: Oxidation of Z-Pro-Prolinol to this compound
The final step is the selective oxidation of the primary alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP).[5][6]
Synthesis Workflow Diagram
Caption: Proposed workflow for the four-step synthesis of this compound.
Quantitative Data for Synthesis
| Step | Compound Name | Molecular Weight ( g/mol ) | Starting Material (molar eq.) | Reagent (molar eq.) | Product (theoretical yield) |
| 1 | N-benzyloxycarbonyl-L-proline | 249.27 | L-Proline (1.0) | Benzyl Chloroformate (1.1) | ~85-95% |
| 2 | L-prolinol | 101.15 | L-Proline (1.0) | LiAlH₄ (excess) | ~80-90% |
| 3 | Z-Pro-Prolinol | 332.40 | Z-Pro-OH (1.0), L-prolinol (1.0) | DCC (1.1), HOBt (1.1) | ~70-80% |
| 4 | This compound | 330.38 | Z-Pro-Prolinol (1.0) | Dess-Martin Periodinane (1.5) | ~80-90% |
Experimental Protocol: Prolyl Oligopeptidase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against prolyl oligopeptidase. The assay is based on the cleavage of the fluorogenic substrate Z-Gly-Pro-AMC, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[7][8][9]
Materials:
-
Prolyl oligopeptidase (human, recombinant)
-
This compound
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
In a 96-well microplate, add 50 µL of the POP enzyme solution (at a final concentration of ~1-5 ng/µL in Assay Buffer) to each well.
-
Add 25 µL of the this compound dilutions or vehicle (Assay Buffer with DMSO) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution (at a final concentration of 50 µM in Assay Buffer).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a fluorometric plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Prolyl Oligopeptidase Inhibition Data
| Enzyme Source | IC₅₀ (nM) |
| Human Prolyl Oligopeptidase | 160 |
| Schistosoma Mansoni Prolyl Oligopeptidase | 10 |
Signaling Pathway
Prolyl oligopeptidase plays a significant role in neuroinflammation through its ability to cleave and thereby regulate the activity of various neuropeptides, most notably Substance P.[4] Substance P is a key mediator of neurogenic inflammation and pain signaling. By inhibiting POP, this compound can prevent the degradation of Substance P, potentially modulating its downstream signaling cascades. The diagram below illustrates the proposed signaling pathway.
Caption: POP inhibition by this compound and its effect on Substance P signaling.
Conclusion
This compound is a valuable chemical probe for investigating the roles of prolyl oligopeptidase in health and disease. The protocols and information provided herein are intended to equip researchers with the necessary tools to synthesize and utilize this potent inhibitor in their studies of neuropeptide signaling, neuroinflammation, and related therapeutic areas. Careful execution of these protocols will enable the generation of reliable and reproducible data, contributing to a deeper understanding of the biological functions of prolyl oligopeptidase.
References
- 1. scbt.com [scbt.com]
- 2. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Inflammatory Pain: Getting It Wrong and Right Simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation Catalysis by an Aerobically Generated Dess-Martin Periodinane Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. Prolyl oligopeptidase activity assay. [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vitro Assays Using Z-Pro-Pro-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Z-Pro-Pro-CHO, a potent inhibitor of prolyl oligopeptidase (POP), in in vitro enzyme inhibition assays. The information is intended for researchers in academia and industry involved in drug discovery and development, particularly in the areas of neurodegenerative and inflammatory diseases.
Introduction
This compound, also known as Z-Prolyl-prolinal, is a synthetic peptide aldehyde that acts as a reversible, slow-binding inhibitor of prolyl oligopeptidase (POP)[1]. POP is a serine protease that cleaves small peptides on the C-terminal side of proline residues[2][3]. Dysregulation of POP activity has been implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as inflammatory disorders and cognitive and mood disorders[2][3][4]. This compound is a valuable tool for studying the physiological and pathological roles of POP and for screening potential therapeutic agents that target this enzyme. This document provides detailed methodologies for determining the inhibitory activity of this compound against POP.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O₄ | MedChemExpress |
| Molecular Weight | 330.38 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | >98% | MedChemExpress |
| Storage | Store at -20°C for short-term and -80°C for long-term. | [5] |
Mechanism of Action
This compound inhibits prolyl oligopeptidase by forming a covalent hemiacetal adduct with the catalytic serine residue (Ser554) in the enzyme's active site. This interaction mimics the tetrahedral transition state of the enzyme-substrate complex, leading to potent and slow-binding inhibition[1].
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against prolyl oligopeptidase has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this inhibition.
| Enzyme Source | IC50 Value (nM) | Reference |
| Human Prolyl Oligopeptidase | 160 | [5] |
| Schistosoma mansoni Prolyl Oligopeptidase | 10 | [5] |
| Leishmania infantum Prolyl Oligopeptidase | 4.2 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorometric Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against prolyl oligopeptidase using a continuous fluorometric assay. The assay is based on the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) group.
Materials and Reagents:
-
Recombinant Human Prolyl Oligopeptidase (POP)
-
This compound
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM Dithiothreitol (DTT)[6]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC (e.g., 10 mM) in DMSO.
-
Dilute the recombinant human POP to a working concentration (e.g., 1 nM) in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range for the final assay could be 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v).
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the following in the specified order:
-
50 µL of Assay Buffer (for blank wells) or 50 µL of the this compound serial dilutions.
-
25 µL of the diluted POP enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution (final concentration typically 10-50 µM, ideally at or below the Km value for the substrate).
-
Immediately place the microplate in the fluorometric reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (v) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the blank wells (containing substrate and buffer but no enzyme).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (vi / v0)) * 100, where vi is the velocity in the presence of the inhibitor and v0 is the velocity in the absence of the inhibitor (enzyme control).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Spectrophotometric Assay for Prolyl Oligopeptidase Inhibition
This protocol provides an alternative method using a chromogenic substrate, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), for measuring POP activity and its inhibition by this compound. The cleavage of this substrate releases p-nitroaniline (pNA), which can be detected by measuring the absorbance at 405 nm.
Materials and Reagents:
-
Recombinant Human Prolyl Oligopeptidase (POP)
-
This compound
-
Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 8.0
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear microplate, flat bottom
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Z-Gly-Pro-pNA in DMSO as described in Protocol 1.
-
Dilute the recombinant human POP to a working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add:
-
50 µL of Assay Buffer (for blank wells) or 50 µL of the this compound serial dilutions.
-
25 µL of the diluted POP enzyme solution.
-
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-pNA substrate solution (final concentration typically 0.2 mM)[7].
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using the microplate reader.
-
Correct for background absorbance by subtracting the values from the blank wells.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Visualizations
Signaling Pathway
Prolyl oligopeptidase is implicated in the pathogenesis of Alzheimer's disease through its interaction with key proteins involved in the disease pathology, such as amyloid-beta (Aβ) and Tau. POP can influence the aggregation of these proteins. Inhibition of POP by compounds like this compound represents a potential therapeutic strategy to mitigate these pathological processes.
Caption: POP's role in Alzheimer's pathology and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: Workflow for IC50 determination of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence/absorbance | Substrate instability or degradation. | Prepare fresh substrate solution. Run a control with substrate and buffer only to check for auto-hydrolysis. |
| No or low enzyme activity | Inactive enzyme. Incorrect buffer conditions. | Use a fresh aliquot of the enzyme. Ensure the buffer pH and composition are correct. |
| Non-linear reaction rate | Substrate depletion. Enzyme concentration too high. | Lower the enzyme concentration. Ensure measurements are taken in the initial linear phase of the reaction. |
| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation times and temperatures. |
Conclusion
This compound is a powerful research tool for investigating the role of prolyl oligopeptidase in health and disease. The provided protocols offer robust and reproducible methods for characterizing the inhibitory activity of this compound and can be adapted for high-throughput screening of other potential POP inhibitors. Careful attention to experimental detail will ensure the generation of high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [researchrepository.ul.ie]
Application Notes and Protocols for Z-Pro-Pro-CHO in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent and specific inhibitor of prolyl oligopeptidase (POP), a cytosolic serine protease.[1] POP is involved in the maturation and degradation of several peptide hormones and neuropeptides, playing a role in various physiological processes.[2][3] Inhibition of POP by this compound has been shown to have potential therapeutic effects in models of neurodegenerative diseases and to modulate specific cellular pathways, such as the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the production of reactive oxygen species (ROS).[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and cellular stress responses.
Product Information
| Product Name | This compound (Z-Pro-Prolinal) |
| Synonyms | N-Benzyloxycarbonyl-L-prolyl-L-prolinal |
| CAS Number | 88795-32-8 |
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 330.38 g/mol |
| Solubility | Soluble in DMSO (≥10 mg/mL)[5] |
| Storage | Store at -20°C. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6] |
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants of this compound from various studies. This information can serve as a starting point for designing dose-response experiments in your cell culture model.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC₅₀ | 0.16 µM | Human Prolyl Oligopeptidase | [6] |
| IC₅₀ | 0.01 µM | Schistosoma mansoni Prolyl Oligopeptidase | [6] |
| Ki | 1 nM | Prolyl Oligopeptidase (POP) | |
| Working Concentration Range | 0.1 - 50 µM | Retinal Pigment Epithelium (RPE) cells |
Experimental Protocols
Preparation of this compound Stock Solution
For reproducible results, it is crucial to prepare and store the inhibitor stock solution correctly.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.30 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and sonication can aid in solubilization if necessary.[6][7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
General Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells (e.g., CHO, HEK293, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells at the desired density in appropriate cell culture vessels and allow them to adhere (for adherent cells) or reach the desired concentration (for suspension cells) overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentrations. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
Cell Treatment:
-
For adherent cells: Carefully remove the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
For suspension cells: Add the appropriate volume of the concentrated this compound working solution directly to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Incubate the cells for the desired period. Incubation times can vary from a short pre-treatment of 30 minutes to longer periods of 24 hours or more, depending on the experimental endpoint.[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, Western blotting, or ROS detection assays.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment with this compound, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method to measure intracellular ROS levels.[10][11][12][13][14]
Materials:
-
Cells treated with this compound
-
DCFDA or H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Protocol:
-
Prepare a working solution of DCFDA in serum-free medium or PBS at a final concentration of 10-50 µM. The optimal concentration should be determined for your specific cell line.[10]
-
Wash the cells once with warm PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add phenol red-free medium or PBS to the cells.
-
Induce oxidative stress if it is part of the experimental design (e.g., treatment with H₂O₂). This compound can be added as a pre-treatment before the stressor.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or visualize under a fluorescence microscope.
Analysis of GAPDH Nuclear Translocation by Western Blotting
This protocol describes the separation of cytosolic and nuclear fractions to analyze the translocation of GAPDH via Western blotting.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer for fractionation (cytosolic and nuclear)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GAPDH
-
Primary antibody against a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytosolic marker (e.g., α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and nuclear extracts using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and nuclear fractions using a protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C. Also, probe separate blots or the same blot after stripping with antibodies against nuclear and cytosolic markers to verify the purity of the fractions. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop using a chemiluminescent substrate. g. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of the GAPDH band in the nuclear fraction between different treatment groups to determine the extent of translocation.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Prolyl Oligopeptidase
This compound acts by inhibiting prolyl oligopeptidase (POP). POP is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Its substrates include various neuropeptides and hormones. By inhibiting POP, this compound can modulate the levels and activity of these peptides, thereby influencing various signaling pathways.
Caption: this compound inhibits prolyl oligopeptidase (POP).
Experimental Workflow for Investigating Neuroprotective Effects
This workflow outlines the steps to study the potential neuroprotective effects of this compound against an induced cellular stress.
Caption: Workflow for studying this compound's neuroprotective effects.
Signaling Pathway of GAPDH Nuclear Translocation
Inhibition of POP by this compound has been shown to prevent the nuclear translocation of GAPDH under certain stress conditions. This translocation is a key step in a cell death pathway initiated by nitric oxide (NO) signaling.
Caption: GAPDH nuclear translocation pathway and its inhibition.
References
- 1. cenmed.com [cenmed.com]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase upon serum depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. abcam.com [abcam.com]
- 13. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Drug delivery and administration methods for in vivo studies with Z-Pro-Pro-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent and specific inhibitor of prolyl oligopeptidase (POP), a serine protease involved in the cleavage of small proline-containing peptides.[1] POP has been implicated in various physiological and pathological processes, including neuropeptide metabolism, inflammation, angiogenesis, and neurodegenerative diseases.[1][2] Inhibition of POP is a promising therapeutic strategy, and this compound serves as a key research tool for investigating the in vivo functions of this enzyme.
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies in rodent models, along with a summary of its mechanism of action and relevant quantitative data from studies with similar prolyl oligopeptidase inhibitors.
Mechanism of Action
This compound exerts its effects by inhibiting prolyl oligopeptidase. This inhibition can modulate various signaling pathways, including:
-
Angiogenesis: POP is involved in the release of the pro-angiogenic peptide Ac-SDKP.[3] By inhibiting POP, this compound can modulate angiogenesis, a critical process in tumor growth and other pathologies.
-
Inflammation: POP activity has been linked to inflammatory pathways. Inhibition of POP has been shown to affect the NF-κB and JAK/STAT signaling cascades, which are central to the inflammatory response.
-
Neurodegeneration: POP has been shown to accelerate the aggregation of α-synuclein, a protein implicated in Parkinson's disease. POP inhibitors can reduce the levels of α-synuclein aggregates.[4]
Data Presentation
The following tables summarize quantitative data from in vivo and in vitro studies on prolyl oligopeptidase inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Prolyl Oligopeptidase Inhibitors
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat | Normal | 100 mg/kg, single oral dose | Increased septal arginine-vasopressin content | [5] |
| KYP-2047 | Mouse | Glioblastoma Xenograft | 2.5 and 5 mg/kg, i.p. | Reduced tumor burden; Decreased VEGF, Ang, and eNOS expression | [6] |
| KYP-2047 | Mouse | Intestinal Ischemia-Reperfusion | 2.5 and 5 mg/kg, i.p. | Reduced histological damage and neutrophil accumulation | [7] |
| KYP-2047 | Transgenic Mouse | Tauopathy | Not specified | Reduced tau aggregation and slowed cognitive decline | [8] |
| SUAM-1221 | Mouse | Scopolamine-induced amnesia | 1-3 mg/kg, i.p. | Partial reversal of memory deficit |
Table 2: In Vitro Activity of Prolyl Oligopeptidase Inhibitors
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | Porcine PREP | IC₅₀ Determination | IC₅₀ of 0.4 nM | [5] |
| KYP-2047 | Human Glioblastoma Cells | Cell Viability | Dose-dependent decrease in cell viability | [6] |
| KYP-2047 | Human Glioblastoma Cells | Apoptosis Assay | Increased Bax, p53, and cleaved-caspase-3 expression | [6] |
| KYP-2047 | α-synuclein overexpressing cells | α-synuclein aggregation | Reduced number of cells with high α-synuclein immunoreactivity | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. Stock Solution Preparation (100 mg/mL)
This compound is soluble in DMSO at 100 mg/mL.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 100 µL of stock solution, add 10 mg of this compound to 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
b. Working Solution for Intraperitoneal (i.p.) Injection
For intraperitoneal injections, it is crucial to dilute the DMSO stock solution to a final concentration of ≤10% to avoid animal toxicity.[3]
-
Materials:
-
This compound stock solution (100 mg/mL in DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
-
-
Procedure:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the working solution.
-
Prepare the working solution by diluting the stock solution with sterile saline. For example, to prepare a 1 mg/mL working solution in 10% DMSO:
-
Take 10 µL of the 100 mg/mL this compound stock solution.
-
Add 90 µL of sterile saline.
-
Add 900 µL of sterile saline to reach a final volume of 1 mL. The final DMSO concentration will be 1%.
-
-
Alternatively, for a 10% DMSO vehicle, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the working solution thoroughly before each use. Prepare fresh on the day of the experiment.
-
c. Formulation for Oral Gavage
For oral administration, a higher concentration of the active compound can often be used.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a mixture such as 5% DMSO + 30% PEG300 + 65% sterile water)
-
-
Procedure:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
If using a vehicle containing DMSO, first dissolve the this compound in DMSO.
-
Gradually add the remaining components of the vehicle while vortexing to ensure a homogenous suspension or solution.
-
Prepare the formulation fresh on the day of administration.
-
In Vivo Administration Protocols
a. Intraperitoneal (i.p.) Injection in Mice
This protocol is based on typical procedures for administering POP inhibitors to mice.[6][7]
-
Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Dosage: Based on studies with the similar POP inhibitor KYP-2047, a dosage range of 1-5 mg/kg is recommended.[6][7]
-
Procedure:
-
Weigh each mouse to determine the exact volume of the working solution to be injected. The typical injection volume for a mouse is 100-200 µL.
-
Prepare the this compound working solution as described in section 1b.
-
Gently restrain the mouse and administer the calculated volume of the working solution via intraperitoneal injection using a 27-gauge needle.
-
Monitor the animals for any adverse effects after injection.
-
A vehicle-only control group should be included in the experiment.
-
b. Oral Gavage in Rats
This protocol is based on a study that administered this compound orally to rats.[5]
-
Animals: Male Wistar rats.
-
Dosage: A single dose of 100 mg/kg has been reported.[5]
-
Procedure:
-
Weigh each rat to calculate the required dose.
-
Prepare the this compound formulation for oral gavage as described in section 1c.
-
Administer the formulation to the rats using a gavage needle appropriate for the size of the animal.
-
Ensure the gavage needle is correctly placed in the esophagus before dispensing the solution.
-
Monitor the animals for any signs of distress during and after the procedure.
-
Include a vehicle-only control group in the study design.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by prolyl oligopeptidase and its inhibitors.
Caption: Overview of this compound Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preclinical Evaluation of Z-Pro-Pro-CHO, a Putative DPP-4 Inhibitor
Introduction Z-Pro-Pro-CHO is a synthetic peptide aldehyde with a chemical structure suggestive of a protease inhibitor. Based on its N-terminal Z-Pro-Pro sequence, it is hypothesized to be a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, this compound is expected to prolong the action of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a potential therapeutic agent for Type 2 Diabetes Mellitus.
Hypothesized Mechanism of Action this compound is designed to competitively inhibit the enzymatic activity of DPP-4. This inhibition is expected to increase the half-life of active GLP-1, leading to improved glycemic control. The proposed signaling pathway is illustrated below.
Caption: Hypothesized mechanism of this compound in potentiating GLP-1 signaling.
Section 1: In Vitro Efficacy and Selectivity
This section outlines the protocols to determine the inhibitory activity, kinetics, and selectivity of this compound against DPP-4 and related proteases.
Experiment 1.1: DPP-4 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4.
Protocol:
-
Prepare a stock solution of this compound in DMSO (10 mM).
-
Create a 10-point serial dilution series of this compound in assay buffer (e.g., Tris-HCl, pH 7.5) ranging from 100 µM to 1 pM.
-
In a 96-well microplate, add 20 µL of each this compound dilution. Include wells for a positive control (known DPP-4 inhibitor, e.g., Sitagliptin) and a negative control (DMSO vehicle).
-
Add 20 µL of recombinant human DPP-4 enzyme (final concentration ~0.1 ng/µL) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 µM).
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 2 minutes for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experiment 1.2: Enzyme Inhibition Kinetics
Objective: To determine the mechanism of DPP-4 inhibition (e.g., competitive, non-competitive) by this compound.
Protocol:
-
Perform the enzymatic assay as described in 1.1.
-
Vary the concentrations of the substrate (Gly-Pro-AMC) across a range (e.g., 5 µM to 200 µM).
-
For each substrate concentration, measure the reaction rates in the presence of multiple fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the inhibition constant (Ki) and the mode of inhibition.
Experiment 1.3: Protease Selectivity Panel
Objective: To assess the selectivity of this compound against other related serine proteases.
Protocol:
-
Perform enzymatic inhibition assays similar to 1.1 using a panel of related proteases, including DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
-
Test this compound at a high concentration (e.g., 100 µM) to screen for off-target activity.
-
If significant inhibition (>50%) is observed for any off-target protease, perform a full 10-point dose-response curve to determine the IC50 value for that enzyme.
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for DPP-4.
Data Presentation: In Vitro Results
| Parameter | This compound | Positive Control (Sitagliptin) |
| DPP-4 IC50 (nM) | Value | Value |
| DPP-4 Ki (nM) | Value | Value |
| Mechanism of Inhibition | Type | Competitive |
| DPP-8 IC50 (nM) | Value | Value |
| DPP-9 IC50 (nM) | Value | Value |
| FAP IC50 (nM) | Value | Value |
| Selectivity (DPP-8/DPP-4) | >Value-fold | >Value-fold |
| Selectivity (DPP-9/DPP-4) | >Value-fold | >Value-fold |
Section 2: Cell-Based Functional Assays
This section describes experiments to confirm the activity of this compound in a cellular context.
Experiment 2.1: Cellular DPP-4 Target Engagement
Objective: To measure the ability of this compound to inhibit DPP-4 activity on the surface of cells.
Protocol:
-
Culture a human cell line expressing DPP-4 (e.g., Caco-2 or HEK293 transfected with human DPP-4).
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS and treat with various concentrations of this compound for 1 hour.
-
Add a cell-impermeable DPP-4 substrate to the wells.
-
Measure the product formation over time using a plate reader.
-
Calculate the cellular IC50 value for DPP-4 inhibition.
Experiment 2.2: GLP-1-Mediated cAMP Production Assay
Objective: To determine if this compound can potentiate GLP-1 signaling in a cell-based model.
Protocol:
-
Use a cell line co-expressing the GLP-1 receptor (GLP-1R) and DPP-4 (e.g., CHO-K1-GLP1R/DPP4).
-
Pre-incubate cells with a serial dilution of this compound for 30 minutes.
-
Add a sub-maximal concentration of active GLP-1 to the cells and incubate for 30 minutes.
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF kit.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 for GLP-1 potentiation.
Data Presentation: Cell-Based Assay Results
| Assay | Parameter | This compound |
| Cellular DPP-4 Inhibition | IC50 (nM) | Value |
| GLP-1 Signaling Potentiation | EC50 (nM) | Value |
| Cell Viability (MTT Assay) | CC50 (µM) | >Value |
Section 3: In Vivo Pharmacokinetics and Efficacy
This section details the preclinical workflow for evaluating the compound's behavior and efficacy in an animal model.
Caption: Overall workflow for in vivo evaluation of this compound.
Experiment 3.1: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Protocol:
-
Administer a single dose of this compound to C57BL/6 mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to collect plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2
Prolyl Oligopeptidase Activity Assay: A Detailed Guide for Researchers
Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a prolyl oligopeptidase (POP) activity assay. The protocol focuses on a highly sensitive and widely used fluorometric method, offering step-by-step instructions, data presentation guidelines, and visualizations to ensure successful implementation and interpretation of results.
Introduction
Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase (PEP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids). POP is implicated in the metabolism of several neuropeptides and peptide hormones, making it a significant target in neuroscience and drug discovery, particularly for neurodegenerative diseases, and cognitive and psychiatric disorders. Accurate and reproducible measurement of POP activity is crucial for studying its physiological roles and for the screening and characterization of potential inhibitors.
This guide details a fluorometric assay using the substrate N-benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). The enzymatic cleavage of this substrate by POP releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified to determine enzyme activity.
Data Presentation
Quantitative data from POP activity assays are essential for comparing enzyme kinetics and inhibitor potencies. The following tables provide a structured summary of key parameters.
Table 1: Kinetic Parameters for Prolyl Oligopeptidase with Z-Gly-Pro-AMC Substrate
| Parameter | Value | Description |
| Michaelis-Menten Constant (Km) | 20 µM[1] | The substrate concentration at which the reaction rate is half of Vmax. |
| Maximum Velocity (Vmax) | Varies | The maximum rate of the reaction when the enzyme is saturated with the substrate. This value is dependent on the enzyme concentration and purity. |
Table 2: IC50 Values for Selected Prolyl Oligopeptidase Inhibitors
| Inhibitor | IC50 Value | Description |
| Z-Pro-prolinal | 14 nM[2] | A potent and widely used reversible inhibitor of POP. |
| Isophthalic acid bis-(L-prolyl-pyrrolidine) amide derivatives | 0.1 - 11.8 nM[1] | A series of slow-binding inhibitors with varying functional groups at the P1 site. |
| S17092 | 20 µM (used as control)[3] | A known POP inhibitor often used as a positive control in activity assays. |
| Psysol 2 | 25 µM | A cyclotide isolated from Psychotria solitudinum that exhibits POP inhibitory activity. |
| Kalata B1 | 5.6 µM | A prototypical cyclotide with demonstrated POP inhibitory activity. |
Experimental Protocols
This section provides detailed methodologies for performing a fluorometric prolyl oligopeptidase activity assay.
Materials and Reagents
-
Prolyl Oligopeptidase (purified enzyme or cell/tissue lysate)
-
Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM DTT.[1]
-
Substrate Stock Solution: Z-Gly-Pro-AMC (e.g., 10 mM in DMSO). Store protected from light at -20°C.
-
Inhibitor Stock Solutions (if applicable): Dissolve in an appropriate solvent (e.g., DMSO) at a high concentration.
-
7-Amino-4-methylcoumarin (AMC) standard solution (for calibration curve).
-
96-well black microtiter plates (for fluorescence measurements).
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm.[3][4][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the prolyl oligopeptidase activity assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Thaw the Z-Gly-Pro-AMC substrate stock solution and prepare a working solution by diluting it in the Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration). Protect from light.
-
Prepare serial dilutions of the inhibitor in Assay Buffer if performing an inhibition assay.
-
Prepare the enzyme solution by diluting the purified POP or cell/tissue lysate in ice-cold Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the following to each well (for a final volume of 100 µL):
-
For Enzyme Activity Measurement:
-
50 µL of Assay Buffer
-
x µL of Enzyme solution
-
(50 - x) µL of Assay Buffer
-
-
For Inhibitor Screening (IC50 determination):
-
40 µL of Assay Buffer
-
10 µL of inhibitor dilution (or vehicle control)
-
x µL of Enzyme solution
-
(50 - x) µL of Assay Buffer
-
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[4]
-
Initiate the reaction by adding 50 µL of the pre-warmed Z-Gly-Pro-AMC working solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 30-60 seconds.[4] Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
-
AMC Standard Curve:
-
To quantify the amount of AMC produced, prepare a standard curve using a serial dilution of a known concentration of AMC in the Assay Buffer.
-
Measure the fluorescence of the standards under the same conditions as the assay.
-
Plot the fluorescence intensity against the AMC concentration to generate a linear standard curve.
-
Data Analysis
-
Calculate Initial Velocity (V0):
-
Plot the fluorescence units (RFU) versus time for each reaction.
-
Determine the initial linear portion of the curve and calculate the slope (ΔRFU/min). This is the initial velocity (V0).
-
-
Calculate Specific Activity:
-
Convert the V0 (ΔRFU/min) to pmol AMC/min using the AMC standard curve.
-
Calculate the specific activity using the following formula: Specific Activity (pmol/min/mg) = (pmol AMC/min) / (mg of protein in the well)
-
-
Determine IC50 Values:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (V0 with inhibitor / V0 of control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Prolyl Oligopeptidase in Cellular Processes
While a complete, linear signaling pathway involving POP is not fully elucidated, it is known to interact with and modulate various cellular components and processes. The following diagram illustrates some of these key interactions.
Caption: Conceptual diagram of prolyl oligopeptidase interactions and roles.
This diagram illustrates that POP's primary enzymatic function is the cleavage of neuropeptides and peptide hormones.[3][6] This activity is linked to the modulation of cognitive processes. POP is also implicated in neuroinflammatory pathways, which are often associated with neurodegenerative diseases.[3][7] Furthermore, research suggests a role for POP in modulating the inositol signaling pathway.[6][8] POP inhibitors are being investigated for their potential to ameliorate cognitive deficits by preventing the degradation of key neuropeptides.
References
- 1. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Issues about the physiological functions of prolyl oligopeptidase based on its discordant spatial association with substrates and inconsistencies among mRNA, protein levels, and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Cell-Based Assay for Screening Prolyl Oligopeptidase (POP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1][2] This enzyme is implicated in the metabolism of various neuropeptides and peptide hormones, making it a significant player in neurological and physiological processes.[3] Altered POP activity has been associated with neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropsychiatric disorders, highlighting its potential as a therapeutic target.[3][4]
The development of potent and specific POP inhibitors, such as Z-Pro-Pro-CHO (Z-prolyl-prolinal), is a promising strategy for treating these conditions.[5][6] this compound acts as a slow-binding inhibitor, forming a covalent hemiacetal adduct with the active-site serine residue of POP, mimicking the transition state of the enzyme's catalytic reaction.[5] To facilitate the discovery of new POP inhibitors, robust and reliable screening assays are essential. While biochemical assays are useful, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to cross the cell membrane and engage its intracellular target.
These application notes provide a detailed protocol for a cell-based assay designed to screen for and characterize POP inhibitors. The primary assay is a direct measurement of intracellular POP activity using a fluorogenic substrate. Additionally, protocols for secondary assays to assess inhibitor-induced cellular effects are discussed.
Prolyl Oligopeptidase (POP) Signaling and Inhibition
POP is a cytosolic enzyme that plays a role in various cellular pathways.[3][5] Its primary function is the cleavage of proline-containing peptides, which can modulate signaling cascades. For instance, POP is involved in the degradation of neuropeptides like substance P and vasopressin.[5] Recent studies have also linked POP activity to the regulation of autophagy and cellular stress responses.[6][7] Inhibition of POP can therefore restore depleted neuropeptide levels, prevent the aggregation of proteins like α-synuclein, and induce protective cellular mechanisms like autophagy.[7][8]
Experimental Protocols
Primary Screening: Intracellular POP Activity Assay
This protocol describes a method to quantify the activity of intracellular POP in a cell-based format suitable for high-throughput screening (HTS). It uses a cell-permeable, fluorogenic substrate that is cleaved by POP to release a fluorescent signal.
Experimental Workflow
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™) or other suitable cell line with detectable endogenous POP activity.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: POP inhibitor this compound (or other test articles) dissolved in DMSO.
-
Control Inhibitor: A known potent POP inhibitor for use as a positive control.
-
Substrate: Fluorogenic POP substrate, e.g., N-Benzyloxycarbonyl-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). Note: If using a non-cell-permeable substrate, a cell lysis step is required before substrate addition.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Plates: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).
Step-by-Step Protocol
-
Cell Seeding:
-
Culture SH-SY5Y cells according to standard protocols.
-
Harvest cells and adjust the density to 1 x 10⁵ cells/mL in culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
-
Cell Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and form a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in culture medium. A typical concentration range for screening is 0.1 nM to 100 µM.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.
-
Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions.
-
-
Inhibitor Pre-incubation:
-
Incubate the plate for 30-60 minutes at 37°C to allow for compound entry into the cells and binding to POP.[6]
-
-
Substrate Addition:
-
Prepare the Z-Gly-Pro-AMC substrate solution in Assay Buffer at a 2X final concentration (e.g., 200 µM, optimize as needed).
-
Add 100 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Ex/Em = 380/460 nm) every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]
-
Assess assay quality using the Z'-factor, where a value > 0.5 indicates an excellent assay.
-
Secondary Assay: Cell Viability/Cytotoxicity
It is crucial to run a parallel assay to ensure that the observed inhibition of POP activity is not due to compound-induced cytotoxicity.
Protocol
-
Prepare and treat a separate 96-well plate with cells and compounds exactly as described in steps 1-4 of the primary assay protocol.
-
Instead of adding the POP substrate, add a reagent for assessing cell viability, such as Resazurin (AlamarBlue), MTT, or a reagent for measuring ATP content (e.g., CellTiter-Glo®).
-
Incubate for the appropriate time according to the manufacturer's instructions. For example, a 1-4 hour incubation is typical for Resazurin.
-
Measure the signal (fluorescence for Resazurin, absorbance for MTT, or luminescence for ATP assays).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration). A compound is considered a specific inhibitor if its IC₅₀ is significantly lower than its CC₅₀.
Data Presentation and Interpretation
Quantitative data should be organized to allow for clear interpretation and comparison of inhibitor potency and specificity.
Table 1: Example Dose-Response Data for this compound in SH-SY5Y Cells
| This compound [M] | Log [M] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 1.00E-10 | -10.0 | 155.2 | 2.1% |
| 1.00E-09 | -9.0 | 148.5 | 6.3% |
| 1.00E-08 | -8.0 | 121.7 | 23.2% |
| 1.00E-07 | -7.0 | 80.1 | 49.5% |
| 1.00E-06 | -6.0 | 25.4 | 84.0% |
| 1.00E-05 | -5.0 | 10.8 | 93.2% |
| Vehicle (0% Inh.) | N/A | 158.5 | 0.0% |
| Max Inh. (100%) | N/A | 8.2 | 100.0% |
| Calculated IC₅₀ | ~1.01 x 10⁻⁷ M |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Comparison of POP Inhibitor Activity
| Inhibitor | Assay Type | Cell Line / Enzyme Source | Potency (Kᵢ or IC₅₀) | Reference |
| This compound | Biochemical (Kinetic) | Recombinant POP | Kᵢ = 0.44 nM | [5] |
| KYP-2047 | Cell-Based (Activity) | ARPE-19 cells | ~30% activity reduction @ 1 µM | [2] |
| JTP-4819 | Cell-Based (Functional) | CV1-P & SH-SY5Y cells | Protective effects observed | [6] |
| Compound with R=CN | Biochemical (Kinetic) | Recombinant POP | Kᵢ = 0.09 nM | [5] |
Screening Cascade and Decision Making
A logical workflow is necessary to progress hits from a primary screen through subsequent validation steps.
Conclusion
The described cell-based assay provides a robust and physiologically relevant method for screening and characterizing inhibitors of prolyl oligopeptidase. By directly measuring intracellular enzyme activity, this protocol allows for the identification of cell-permeable compounds and enables the determination of their potency through IC₅₀ values. Integrating this primary screen with secondary assays for cytotoxicity and functional outcomes creates a comprehensive platform to advance the discovery of novel therapeutics targeting POP for the treatment of neurological and other disorders.
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
In Vivo Administration of Prolyl Oligopeptidase Inhibitors: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo administration of prolyl oligopeptidase (POP) inhibitors in various animal models. The information compiled herein is intended to facilitate the design and execution of reproducible preclinical studies aimed at evaluating the therapeutic potential of these compounds.
Introduction to Prolyl Oligopeptidase and its Inhibitors
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and signaling proteins. Its involvement in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and fibrosis, has made it an attractive therapeutic target. A growing body of research focuses on the development and in vivo characterization of POP inhibitors. This document outlines the key administration techniques for several widely studied POP inhibitors in animal models, providing a foundation for further investigation.
Overview of In Vivo Administration Techniques
The successful in vivo evaluation of POP inhibitors hinges on appropriate administration techniques that ensure consistent delivery and bioavailability. The most common routes of administration in animal models are intraperitoneal (i.p.) injection and oral gavage. The choice of administration route, vehicle, dosage, and frequency depends on the specific inhibitor's physicochemical properties, the animal model, and the therapeutic goal of the study.
Quantitative Data Summary
The following tables summarize the in vivo administration parameters for several key POP inhibitors as reported in the scientific literature.
Table 1: Intraperitoneal (i.p.) Administration of POP Inhibitors
| Inhibitor | Animal Model | Dosage Range | Frequency | Vehicle | Reference |
| KYP-2047 | Mouse (Pulmonary Fibrosis Model) | 1, 2.5, 5 mg/kg | Once daily for 12 days | Not specified | [1] |
| Mouse (Intestinal Ischemia-Reperfusion) | 1, 2.5, 5 mg/kg | Single dose 5 min prior to reperfusion | Not specified | [2] | |
| Mouse (Parkinson's Disease Model) | 3 mg/kg | Twice daily for 5 days | Not specified | [3] | |
| Mouse (Pharmacokinetic Study) | 15, 50 µmol/kg | Single dose | Not specified | [4] | |
| IPR19 | Mouse (Schizophrenia Models) | 5 mg/kg | Single acute dose | Not specified | [5] |
| Z-Pro-Prolinal | Mouse | 1.25, 5 mg/kg | Single dose | Not specified | [6] |
Table 2: Subcutaneous Administration of POP Inhibitors
| Inhibitor | Animal Model | Dosage | Delivery Method | Vehicle | Duration | Reference |
| KYP-2047 | Mouse (Parkinson's Disease Model) | 10 mg/kg/day | Osmotic pumps | 50% DMSO in saline | 28 days | [7] |
Table 3: Oral Administration of POP Inhibitors
| Inhibitor | Animal Model | Dosage | Frequency | Vehicle | Reference |
| S17092 | Rat | 10, 30 mg/kg | Single dose or once daily (chronic) | Not specified | [5] |
Detailed Experimental Protocols
The following are detailed protocols for the preparation and administration of POP inhibitors via intraperitoneal injection and oral gavage.
Protocol 1: Intraperitoneal (i.p.) Injection
Objective: To administer a POP inhibitor systemically via the peritoneal cavity.
Materials:
-
POP inhibitor (e.g., KYP-2047, IPR19)
-
Vehicle (e.g., sterile 0.9% saline, Dimethyl sulfoxide (DMSO))
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
1. Vehicle and Drug Preparation:
- For water-soluble inhibitors: Dissolve the inhibitor directly in sterile 0.9% saline to the desired final concentration.
- For inhibitors with low water solubility (e.g., KYP-2047):
- Prepare a stock solution of the inhibitor in 100% DMSO.
- For injection, dilute the DMSO stock solution with sterile 0.9% saline to a final DMSO concentration of ≤10%. For example, to prepare a 10% DMSO solution, mix 1 part of the drug-DMSO stock with 9 parts of sterile saline. It is crucial to add the saline to the DMSO stock slowly while vortexing to prevent precipitation.
- The final injection volume should be calculated based on the animal's weight and the desired dosage. A common injection volume for mice is 10 mL/kg.
2. Animal Handling and Injection:
- Weigh the animal to determine the correct volume of the drug solution to be administered.
- Restrain the animal appropriately. For mice, this can be done by scruffing the neck and securing the tail.
- Position the animal with its head tilted downwards at a 30-40° angle to move the abdominal organs away from the injection site.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Swab the injection site with 70% ethanol.
- Insert the needle at a 30-40° angle into the peritoneal cavity.
- Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new one.
- Inject the solution slowly and steadily.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage
Objective: To administer a POP inhibitor directly into the stomach.
Materials:
-
POP inhibitor
-
Vehicle (e.g., water, corn oil, 0.5% carboxymethylcellulose)
-
Sterile, flexible, or rigid gavage needles with a ball-tip (appropriate size for the animal)
-
Sterile syringes
-
Animal scale
-
Appropriate PPE
Procedure:
1. Vehicle and Drug Preparation:
- Prepare the drug solution or suspension in the chosen vehicle at the desired concentration. For lipophilic compounds, corn oil is a common vehicle. Ensure the inhibitor is thoroughly dissolved or homogenously suspended.
2. Animal Handling and Gavage:
- Weigh the animal to calculate the administration volume.
- Restrain the animal firmly by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
- Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
- Advance the needle slowly and without force. The animal should swallow the needle. If there is any resistance, withdraw and reposition.
- Once the needle is in the esophagus, deliver the solution slowly.
- Withdraw the needle gently and return the animal to its cage.
- Monitor the animal for any signs of distress.
Visualization of Workflows and Signaling Pathways
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for an in vivo study with a POP inhibitor and the logical relationship of POP inhibition to downstream cellular effects.
Signaling Pathways
POP inhibitors have been shown to modulate key inflammatory signaling pathways. The following diagrams illustrate the putative mechanisms by which POP inhibition may affect the NF-κB and JAK/STAT pathways.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for researchers working with POP inhibitors in animal models. Adherence to standardized procedures for in vivo administration is paramount for generating reliable and comparable data, which is essential for the successful translation of these promising therapeutic agents from preclinical research to clinical applications. It is recommended that researchers adapt these protocols to their specific experimental needs while maintaining consistency and rigor in their methodologies.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.championsoncology.com [blog.championsoncology.com]
- 4. Prolyl hydroxylase-1 negatively regulates IκB kinase-β, giving insight into hypoxia-induced NFκB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation and therapy, the role of JAK2/STAT3 signaling pathway in OA: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Z-Pro-Prolinal (Z-Pro-Pro-CHO) in High-Throughput Screening for Prolyl Oligopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl oligopeptidase (POP), a serine protease, plays a significant role in the maturation and degradation of peptide hormones and neuropeptides, making it a compelling therapeutic target for neurological and inflammatory diseases. Z-Pro-Prolinal, also referred to as Z-Pro-Pro-CHO, is a known inhibitor of prolyl oligopeptidase.[1][2][3] High-throughput screening (HTS) assays are crucial for identifying novel and potent POP inhibitors from large compound libraries. This document provides detailed application notes and protocols for utilizing Z-Pro-Prolinal as a reference compound in a fluorescence-based HTS assay designed to discover new POP inhibitors.
The protocols outlined are adaptable for various research settings, from academic laboratories to industrial drug discovery platforms. While the primary focus is on the enzymatic assay, we will also touch upon considerations for cell-based assays using common cell lines in drug development, such as Chinese Hamster Ovary (CHO) cells.
Principle of the Assay
The high-throughput screening assay for prolyl oligopeptidase inhibitors is based on the enzymatic cleavage of a fluorogenic substrate by POP. The substrate, typically a peptide sequence recognized by POP and conjugated to a fluorophore and a quencher, is non-fluorescent in its intact state. Upon cleavage by POP, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence intensity. The inhibitory potential of test compounds is determined by their ability to reduce the rate of substrate cleavage and, consequently, the fluorescence signal. Z-Pro-Prolinal serves as a positive control inhibitor in this assay, allowing for the validation of the assay performance and the normalization of results.
Materials and Reagents
-
Enzyme: Recombinant Human Prolyl Oligopeptidase (POP)
-
Substrate: Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
Inhibitor: Z-Pro-Prolinal (this compound)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test Compounds: Compound library dissolved in DMSO
-
Microplates: 96-well or 384-well black, flat-bottom plates
-
Instrumentation: Fluorescence microplate reader
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 150 mM NaCl and 1 mM EDTA. Store at 4°C.
-
Enzyme Stock Solution: Reconstitute lyophilized recombinant human POP in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve the fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC) in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Z-Pro-Prolinal Stock Solution: Dissolve Z-Pro-Prolinal in DMSO to a stock concentration of 10 mM. Store at -20°C.
High-Throughput Screening Assay Protocol
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
-
Compound Plating:
-
Dispense 1 µL of test compounds from the library (typically at 1 mM in DMSO) into the wells of a 384-well plate.
-
For control wells, dispense 1 µL of DMSO (for 100% activity control) and 1 µL of Z-Pro-Prolinal at various concentrations (for positive control and IC50 determination).
-
-
Enzyme Preparation and Dispensing:
-
Dilute the POP enzyme stock solution in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
Dispense 20 µL of the diluted enzyme solution into each well of the compound-plated 384-well plate.
-
Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the test compounds.
-
-
Substrate Preparation and Dispensing:
-
Dilute the fluorogenic substrate stock solution in the assay buffer to the desired working concentration. The optimal concentration is typically at or near the Km value for the enzyme.
-
Dispense 20 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 15-30 minutes, with readings taken every minute. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes and then read the fluorescence.
-
Data Analysis
-
Calculate the Rate of Reaction: For kinetic assays, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve for each well.
-
Determine Percentage Inhibition: Calculate the percentage of POP inhibition for each test compound using the following formula:
Where:
-
V₀_compound is the initial velocity in the presence of the test compound.
-
V₀_DMSO is the initial velocity of the 100% activity control (with DMSO).
-
V₀_blank is the initial velocity of the background control (no enzyme).
-
-
IC50 Determination: For active compounds and the Z-Pro-Prolinal control, perform a dose-response analysis by plotting the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The inhibitory activity of Z-Pro-Prolinal against human and Schistosoma Mansoni prolyl oligopeptidase is summarized below. This data is crucial for validating the assay and comparing the potency of newly identified inhibitors.
| Enzyme Source | IC50 of Z-Pro-Prolinal (this compound) |
| Human Prolyl Oligopeptidase | 0.16 µM[1][2][3] |
| Schistosoma Mansoni Prolyl Oligopeptidase | 0.01 µM[1][2][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying prolyl oligopeptidase inhibitors.
Caption: High-throughput screening workflow for POP inhibitor discovery.
Prolyl Oligopeptidase Inhibition Mechanism
The diagram below illustrates the general mechanism of action for a competitive inhibitor of prolyl oligopeptidase.
Caption: Mechanism of competitive inhibition of prolyl oligopeptidase.
Considerations for Cell-Based Assays in CHO Cells
While the primary protocol describes a biochemical assay, subsequent validation of hit compounds often involves cell-based assays. Chinese Hamster Ovary (CHO) cells are a robust and widely used platform for producing recombinant proteins and can be engineered to overexpress human prolyl oligopeptidase for cell-based screening.[4][5]
A potential cell-based HTS workflow in CHO cells could involve:
-
Stable Cell Line Generation: Transfecting CHO cells with a vector encoding human POP.
-
Assay Development: Utilizing a cell-permeable fluorogenic substrate to measure intracellular POP activity.
-
Compound Screening: Treating the engineered CHO cells with test compounds and measuring the change in intracellular fluorescence.
This approach provides a more physiologically relevant context by assessing compound activity within a cellular environment, taking into account factors like cell permeability and off-target effects. High-throughput screening methodologies have been effectively used to optimize processes in CHO cell culture, demonstrating their adaptability for various screening purposes.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A High-Throughput System for Transient and Stable Protein Production in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proline metabolism selection system and its application to the engineering of lipid biosynthesis in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput screening data for a case study of CHO cell culture process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to resolve Z-Pro-Pro-CHO solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Z-Pro-Pro-CHO in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
This is a common challenge due to the hydrophobic nature of this compound, a protected dipeptide aldehyde. Direct dissolution in aqueous buffers is generally not recommended. Follow this step-by-step troubleshooting workflow to achieve a clear solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO). It has a reported solubility of 100 mg/mL in DMSO, though achieving this may require sonication.[1] For most applications, preparing a 10-50 mM stock solution is a practical starting point.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This is a common issue known as "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, you should:
-
Add the DMSO stock solution to the aqueous buffer slowly and with continuous vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Lower the final concentration of this compound. The aqueous solubility of this compound is limited.
-
Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%. Most cell-based and enzymatic assays can tolerate up to 0.5% DMSO without significant effects.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of the this compound molecule, which can lead to poor solubility. The use of an organic co-solvent like DMSO to create a stock solution is the most reliable method.
Q4: How does pH affect the solubility of this compound?
Q5: Can I use sonication or warming to help dissolve this compound?
A5: Yes, both sonication and gentle warming can be effective.[1] When preparing the initial stock solution in DMSO, using an ultrasonic bath can help break up aggregates and enhance dissolution. Gentle warming to 37°C can also be beneficial.[1] However, avoid excessive heat, as it may degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath set to 37°C (optional)
Methodology:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Allow the vial to come to room temperature before opening.
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the solution is not clear, place it in a bath sonicator for 5-10 minutes or warm it in a 37°C water bath for a few minutes, followed by vortexing.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution should be used within 6 months; at -20°C, it should be used within 1 month.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To dilute the this compound DMSO stock solution into an aqueous buffer for experimental use.
Materials:
-
This compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris), pre-warmed to room temperature
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer or magnetic stirrer
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in the aqueous buffer is kept to a minimum (ideally ≤ 0.5%).
-
Place the required volume of the aqueous buffer in a tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Continue to vortex or stir for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, it may be necessary to lower the final concentration.
-
Use the freshly prepared working solution in your experiment immediately.
Data Presentation
| Solvent System | Recommended Use | Maximum Tolerated Concentration (Typical Assays) | Notes |
| 100% DMSO | Preparation of concentrated stock solutions | N/A | Highly effective for initial dissolution.[1] |
| Aqueous Buffer with <1% DMSO | Preparation of final working solutions | Assay-dependent | Final DMSO concentration should be optimized for your specific experiment. Most cell-based assays tolerate up to 0.5% DMSO. |
| Aqueous Buffer with <5% DMSO | For less sensitive assays or if higher compound concentration is needed | Assay-dependent | May be an option if lower DMSO concentrations lead to precipitation, but requires validation for your specific assay. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the recommended solubilization strategy.
References
Assessing the stability of Z-Pro-Pro-CHO in different solution conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Z-Pro-Pro-CHO in various solution conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound in its lyophilized powder form should be stored in a tightly sealed container at -20°C or -80°C, protected from moisture.
Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: As a peptide aldehyde, this compound is susceptible to several degradation pathways in aqueous solutions. The primary concern is hydrolysis of the peptide bonds, which can be catalyzed by both acidic and basic conditions.[1][2][3] The terminal aldehyde group is also susceptible to oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by the pH of the aqueous solution. Peptide bonds are generally most stable around neutral pH. At acidic pH (below 4) and basic pH (above 8), the rate of hydrolysis increases, leading to the cleavage of the peptide backbone.[2][3] For optimal stability in aqueous buffers, it is recommended to maintain a pH between 6.0 and 7.5.
Troubleshooting Guide
Issue 1: I am observing a loss of activity of my this compound solution over time.
Possible Causes and Solutions:
-
Improper Storage: Repeated freeze-thaw cycles can degrade the compound. Ensure that your stock solution is aliquoted into single-use volumes. Storing aqueous solutions at 4°C for extended periods is not recommended.
-
pH of the Buffer: If your experimental buffer is outside the optimal pH range of 6.0-7.5, consider adjusting the pH or using a different buffer system.
-
Oxidation: The aldehyde group is prone to oxidation. If your buffer is not freshly prepared or has been exposed to air for a long time, consider degassing the buffer or adding a suitable antioxidant (after confirming its compatibility with your assay).
-
Microbial Contamination: Aqueous solutions can be susceptible to microbial growth, which can degrade the peptide. Ensure your solutions are sterile-filtered, especially for long-term experiments.
Issue 2: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
Possible Causes and Solutions:
-
Degradation Products: The new peaks could be degradation products resulting from hydrolysis or oxidation. To confirm this, you can perform forced degradation studies by intentionally exposing your sample to harsh conditions (e.g., high temperature, extreme pH) and comparing the chromatograms.
-
Solvent Impurities: Ensure the purity of the solvents used for sample preparation and HPLC analysis.
-
Contamination: The sample may have been contaminated. Prepare a fresh solution from the lyophilized powder and re-analyze.
Stability Data (Illustrative)
The following tables present illustrative stability data for this compound under various conditions. Note: This data is hypothetical and intended to serve as a guideline. Actual stability should be determined experimentally.
Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 24 hours
| Temperature | Remaining this compound (%) |
| 4°C | >98% |
| 25°C (Room Temp) | ~90% |
| 37°C | ~75% |
Table 2: Effect of pH on this compound Stability at 25°C over 24 hours
| pH | Remaining this compound (%) |
| 3.0 | <60% |
| 5.0 | ~85% |
| 7.4 | ~90% |
| 9.0 | <70% |
Experimental Protocols
Protocol 1: Assessing Thermal Stability of this compound using HPLC
This protocol outlines a method to determine the stability of this compound at different temperatures.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare an aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Dilute the stock solution with the aqueous buffer to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Aliquot the 100 µg/mL solution into separate vials for each temperature point to be tested (e.g., 4°C, 25°C, 37°C).
-
Incubate the vials at their respective temperatures for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each vial.
-
Immediately analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining this compound. A C18 column is typically suitable.
-
The mobile phase can be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the amount at time zero.
-
Plot the percentage of remaining compound against time for each temperature to determine the degradation kinetics.
-
Caption: Workflow for assessing the thermal stability of this compound.
Protocol 2: Assessing pH Stability of this compound
This protocol is designed to evaluate the stability of this compound across a range of pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Ensure the buffer components do not interfere with the analysis.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate all samples at a constant temperature (e.g., 25°C).
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis and Data Processing:
-
Follow steps 3 and 4 from Protocol 1 to analyze the samples by RP-HPLC and process the data.
-
Plot the percentage of remaining this compound against time for each pH to compare the stability profiles.
-
Caption: Experimental workflow for assessing the pH stability of this compound.
Signaling Pathways and Logical Relationships
The stability of this compound is influenced by several interconnected factors. The following diagram illustrates the logical relationship between solution conditions and potential degradation pathways.
Caption: Factors influencing the degradation of this compound in solution.
References
Optimizing the working concentration of Z-Pro-Pro-CHO for enzymatic assays
Welcome to the technical support center for Z-Pro-Pro-CHO, a potent inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), and dipeptidyl peptidase IV (DPP IV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in enzymatic assays. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Z-Pro-Prolinal, is a synthetic peptide aldehyde that acts as a potent, reversible inhibitor of certain serine proteases. Its primary targets are prolyl oligopeptidase (POP/PREP) and dipeptidyl peptidase IV (DPP IV).
Q2: What is the mechanism of inhibition of this compound?
A2: The aldehyde group (-CHO) of this compound forms a covalent but reversible hemiacetal adduct with the catalytic serine residue in the active site of the target protease. This interaction blocks the enzyme's catalytic activity.
Q3: What are the common applications of this compound in research?
A3: this compound is widely used in in vitro and in vivo studies to:
-
Investigate the physiological and pathological roles of prolyl oligopeptidase and DPP IV.
-
Validate these enzymes as therapeutic targets for various diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions.[1][2]
-
Serve as a reference inhibitor in high-throughput screening campaigns for novel inhibitors.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a dry organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q5: What is a typical working concentration range for this compound?
A5: The optimal working concentration of this compound depends on the specific enzyme, substrate concentration, and assay conditions. As a starting point, a concentration range of 1 nM to 1 µM is often effective for inhibiting prolyl oligopeptidase and DPP IV in enzymatic assays. Titration experiments are essential to determine the precise IC50 value for your specific experimental setup.
Troubleshooting Guide
Encountering issues in your enzymatic assays with this compound? This guide addresses common problems and provides practical solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inhibition | Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment with a wider range of inhibitor concentrations to determine the IC50 value. |
| Inhibitor Degradation: The aldehyde group is susceptible to oxidation or reaction with other components in the assay buffer. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the diluted inhibitor spends in aqueous buffer before starting the reaction. | |
| Enzyme Concentration Too High: An excess of enzyme can overwhelm the inhibitor. | Optimize the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition. | |
| High Background Signal | Substrate Instability: The substrate may be hydrolyzing spontaneously or non-enzymatically. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. If high, consider a more stable substrate or adjusting buffer conditions (e.g., pH). |
| Assay Component Interference: Other components in the reaction mixture (e.g., reducing agents) may interfere with the detection method. | Test for interference by running controls with each assay component individually. | |
| Precipitation of Inhibitor | Poor Solubility in Aqueous Buffer: this compound is hydrophobic and can precipitate when diluted from a DMSO stock into an aqueous buffer. | Ensure the final DMSO concentration in the assay is kept low (typically <1%) and consistent across all wells. Add the inhibitor stock to the assay buffer while vortexing to facilitate rapid mixing. Consider using a surfactant like Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer, if compatible with your enzyme and detection method. |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes of reagents to minimize well-to-well variability. |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature. | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | Avoid using the outer wells of the plate for critical samples or fill them with buffer to minimize evaporation from adjacent wells. |
Quantitative Data
Inhibitory Potency of this compound (Z-Pro-Prolinal)
| Enzyme | Organism/Source | IC50 / Ki | Reference(s) |
| Prolyl Endopeptidase (PREP) | Porcine | IC50: 0.4 nM | [3][4][5][6] |
| Prolyl Endopeptidase (PREP) | Rat | Ki: 5 nM | [7] |
| Dipeptidyl Peptidase IV (DPP IV) | Human | Data not consistently reported in searches for this compound, but it is a known inhibitor. Further characterization is recommended. |
Note: IC50 values are dependent on assay conditions (e.g., substrate concentration). The Ki value is a more absolute measure of inhibitor potency.
Experimental Protocols
General Protocol for Determining the IC50 of this compound against Dipeptidyl Peptidase IV (DPP IV)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Human recombinant DPP IV
-
This compound
-
DPP IV substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for inhibitor dilution)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0.
-
DPP IV Enzyme Solution: Dilute the DPP IV enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare the substrate (e.g., 1 mM Gly-Pro-AMC) in Assay Buffer. The final substrate concentration should ideally be at or below the Km value for the enzyme.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 100 pM). Then, dilute these DMSO stocks into Assay Buffer to achieve the final desired concentrations with a consistent final DMSO percentage.
-
-
Assay Setup (Final Volume: 100 µL/well):
-
Inhibitor/Control Wells: Add 10 µL of the serially diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the microplate.
-
Enzyme Addition: Add 80 µL of the diluted DPP IV enzyme solution to each well.
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to the assay temperature.
-
Measure the fluorescence (Ex/Em = 360/460 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates) kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of DPP IV Inhibition in Glucose Homeostasis
References
- 1. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. Z-Pro-prolinal - Immunomart [immunomart.com]
- 6. Z-Pro-prolinal|88795-32-8|COA [dcchemicals.com]
- 7. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
Common troubleshooting steps for prolyl oligopeptidase assays
Welcome to the technical support center for prolyl oligopeptidase (POP) assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during POP assays in a question-and-answer format.
Question 1: Why is my fluorescent signal too low or absent?
Answer: A low or absent signal in your POP assay can stem from several factors, ranging from inactive enzyme to incorrect measurement settings.
-
Inactive Enzyme:
-
Improper Storage: Ensure the POP enzyme has been stored at the recommended temperature (typically -70°C) and that repeated freeze-thaw cycles have been avoided.[1]
-
Degradation: The enzyme may have degraded due to improper handling or age. It's advisable to test the activity of a new enzyme vial or a positive control.
-
-
Sub-optimal Assay Conditions:
-
Incorrect pH: POP activity is pH-dependent. Ensure your assay buffer is at the optimal pH, which is typically around 7.4-7.5.[2][3]
-
Incorrect Temperature: The assay should be performed at the optimal temperature, usually 37°C.[2][3]
-
Substrate Concentration: The concentration of the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) might be too low. Refer to the standard protocol for the recommended concentration range.[2]
-
-
Instrument Settings:
-
Incorrect Wavelengths: Verify that the fluorometer is set to the correct excitation and emission wavelengths for the released fluorophore (e.g., for AMC, excitation is ~360 nm and emission is ~460 nm).[2]
-
Gain Setting: The instrument's gain setting might be too low. Increase the gain to enhance signal detection, ensuring it doesn't lead to signal saturation in your positive controls.
-
Question 2: Why is the background fluorescence in my assay too high?
Answer: High background fluorescence can mask the true signal from POP activity. The following are common causes and their solutions.
-
Substrate Instability:
-
Spontaneous Hydrolysis: The fluorogenic substrate may be unstable and hydrolyze spontaneously in the assay buffer. Prepare the substrate solution fresh and minimize its exposure to light.
-
Contaminated Substrate: The substrate itself might be contaminated with free fluorophore. Consider purchasing a new batch of substrate.
-
-
Contaminating Protease Activity:
-
Other Proteases: Your sample (e.g., tissue homogenate or cell lysate) may contain other proteases that can cleave the substrate.[4] The inclusion of a broad-range protease inhibitor cocktail (excluding serine protease inhibitors that might inhibit POP) can help.
-
Z-Pro-Prolinal Insensitive Peptidase (ZIP): Some samples, like plasma, contain ZIP activity which is insensitive to specific POP inhibitors.[4]
-
-
Assay Components:
-
Autofluorescent Compounds: Test compounds or buffers might be inherently fluorescent at the assay wavelengths. Always run a control with the compound and without the enzyme to check for autofluorescence.
-
Question 3: My results are inconsistent and not reproducible. What could be the cause?
Answer: Lack of reproducibility can be frustrating. Here are some factors to investigate.
-
Variability in Sample Preparation: Inconsistencies in sample collection and preparation can significantly affect enzyme activity and stability.[4] Standardize your sample handling protocol.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme, substrate, or inhibitors, can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Inconsistent Incubation Times: Ensure all wells on a plate are incubated for the same amount of time before reading the fluorescence.
-
Enzyme Dilution Instability: The enzyme may not be stable at very high dilutions. Prepare enzyme dilutions fresh just before use.
-
Discrepancy Between Protein Levels and Activity: It's important to note that POP protein levels (e.g., from a Western blot) do not always correlate with its enzymatic activity.[5][6][7] This can be due to the presence of endogenous inhibitors or post-translational modifications.
Question 4: I am screening for POP inhibitors, but my results are not making sense. What should I check?
Answer: Inhibitor screening assays have their own unique set of potential pitfalls.
-
Compound Solubility: The test compound may not be fully soluble in the assay buffer, leading to inaccurate concentration and potential light scattering. The use of a small percentage of DMSO is common, but ensure the final concentration does not inhibit the enzyme.
-
Compound Interference:
-
Autofluorescence: As mentioned earlier, the compound itself might be fluorescent.
-
Signal Quenching: The compound could be quenching the fluorescent signal. Run a control with the enzyme, substrate, and a known amount of the fluorophore (e.g., AMC) with and without your test compound.
-
-
Inappropriate Inhibitor Concentration Range: You may be testing a concentration range that is too high or too low to determine the IC50 value accurately. Perform a broad-range concentration-response curve first to identify the active range.
-
Non-Specific Inhibition: The compound may be inhibiting the enzyme through non-specific mechanisms, such as aggregation.
Experimental Protocols
Standard Prolyl Oligopeptidase (POP) Activity Assay Protocol
This protocol is a general guideline for a fluorometric POP assay using a 96-well plate format.
-
Prepare Assay Buffer: A common buffer is Phosphate Buffered Saline (PBS), pH 7.4.[2]
-
Prepare Substrate Solution: Prepare a stock solution of the fluorogenic substrate Z-Gly-Pro-AMC in DMSO. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 50 µmol/l).[2]
-
Prepare Enzyme Solution: Dilute the recombinant POP enzyme or your sample containing POP in cold assay buffer to the desired concentration.
-
Prepare Inhibitor/Control Solutions: For inhibitor screening, prepare a serial dilution of the test compounds. A known POP inhibitor, such as S17092 (e.g., at 20 µmol/l), should be used as a positive control for inhibition.[2] Use assay buffer with the same concentration of solvent (e.g., DMSO) as the inhibitor wells for the negative control.
-
Assay Procedure: a. Add 50 µL of the assay buffer (for blank), negative control, or inhibitor solution to the appropriate wells of a black, flat-bottom 96-well plate. b. Add 25 µL of the enzyme solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the reaction by adding 25 µL of the substrate solution to all wells. e. Incubate the plate at 37°C for 30-60 minutes, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[2]
-
Data Analysis: Subtract the blank reading from all other readings. For inhibitor screening, calculate the percentage of inhibition relative to the negative control and plot the results to determine the IC50 value.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Substrate (Z-Gly-Pro-AMC) | 50 µmol/l | [2] |
| pH | 7.4 - 7.5 | [2][3] |
| Temperature | 37°C | [2][3] |
| Excitation Wavelength (AMC) | 360 nm | [2] |
| Emission Wavelength (AMC) | 460 nm | [2] |
| Control Inhibitor (S17092) | 20 µmol/l | [2] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in POP assays.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Prolyl oligopeptidase activity assay. [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 7. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prolyl Oligopeptidase (POP) Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of prolyl oligopeptidase (POP) inhibitor experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in POP inhibitor assays?
A1: Variability in POP inhibitor assays can arise from multiple factors, spanning experimental design, execution, and data analysis. Key sources include:
-
Inter-laboratory variations: Differences in protocols, equipment, and operator techniques between labs can lead to significant variability in results like IC50 values.[1][2]
-
Cell-based assay conditions: For cellular assays, factors such as cell line choice, passage number, cell density, and culture conditions can impact the experimental outcome.[2][3]
-
Reagent quality and handling: The purity of the POP enzyme, stability of the inhibitor, and quality of substrates and buffers are critical. Improper storage and handling can lead to degradation and inconsistent results.
-
Assay parameters: Incubation times, temperature, pH, and the concentrations of enzyme, substrate, and inhibitor all need to be carefully optimized and controlled.[4]
-
Data analysis methods: The choice of data fitting models and parameters for calculating IC50 values can influence the final results.[1][2]
Q2: How do I choose the right substrate for my POP activity assay?
A2: The choice of substrate is critical for a successful POP activity assay. Fluorogenic substrates are commonly used due to their high sensitivity. A widely used and commercially available fluorogenic substrate is Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-L-prolyl-7-amino-4-methylcoumarin). Upon cleavage by POP, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, which can be detected fluorometrically.
When selecting a substrate, consider the following:
-
Kinetic parameters (Km and kcat): A substrate with a Km value close to its concentration in the assay will provide a sensitive measure of enzyme activity.
-
Solubility and stability: The substrate should be soluble in the assay buffer and stable under the experimental conditions.
-
Specificity: While Z-Gly-Pro-AMC is widely used for POP, it's important to be aware of potential cleavage by other proteases in complex biological samples.
Q3: What are some common POP inhibitors and their potencies?
A3: Several classes of POP inhibitors have been developed, ranging from natural products to synthetic small molecules. Their potencies are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency. Below is a table summarizing the potencies of some common POP inhibitors.
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference(s) |
| KYP-2047 | Nitrile-containing peptidomimetic | 0.023 | - | [5] |
| Z-Pro-Prolinal (ZPP) | Peptide aldehyde | - | - | [6] |
| S17092 | - | 1.5 | - | [6] |
| Fmoc-Pro-PyrrCN | Reversible nitrile | 5 | - | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Troubleshooting Guides
Problem 1: High background fluorescence in my POP activity assay.
-
Possible Cause: Autofluorescence of the inhibitor or other components in the assay mixture.
-
Troubleshooting Steps:
-
Run a control without the enzyme: This will help determine if the inhibitor or other reagents are contributing to the background signal.
-
Check the fluorescence spectrum of your inhibitor: If the inhibitor fluoresces at the same wavelength as the product, consider using a different detection method or a substrate with a different fluorophore.
-
Optimize filter settings: Ensure that the excitation and emission wavelengths on your plate reader are optimal for the fluorophore and minimize bleed-through from other fluorescent components.
-
Problem 2: Inconsistent or non-reproducible IC50 values.
-
Possible Cause: This is a common issue and can stem from several factors.
-
Troubleshooting Steps:
-
Enzyme activity: Ensure the POP enzyme is active and used at a consistent concentration. Perform a quality control check of the enzyme stock.
-
Inhibitor stability: Prepare fresh inhibitor solutions for each experiment, as some inhibitors may be unstable in solution. Avoid repeated freeze-thaw cycles.
-
Substrate concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below the Km value for consistent results.
-
Incubation time: For time-dependent or irreversible inhibitors, the pre-incubation time of the enzyme and inhibitor is crucial. Optimize and standardize this incubation step.
-
Assay linearity: Ensure that the enzyme reaction is in the linear range with respect to time and enzyme concentration.
-
Problem 3: My POP inhibitor shows low potency in a cell-based assay compared to a biochemical assay.
-
Possible Cause: Poor cell permeability, efflux by cellular transporters, or metabolism of the inhibitor.
-
Troubleshooting Steps:
-
Assess cell permeability: Use computational models or experimental assays to predict or measure the ability of your inhibitor to cross the cell membrane.
-
Investigate efflux pumps: Determine if your inhibitor is a substrate for common drug efflux pumps like P-glycoprotein. Co-incubation with an efflux pump inhibitor can help clarify this.
-
Evaluate metabolic stability: Assess the stability of your inhibitor in the presence of liver microsomes or in the cell line of interest to check for metabolic degradation.
-
Optimize treatment duration: The inhibitor may require a longer incubation time with the cells to reach its intracellular target and exert its effect.
-
Experimental Protocols & Workflows
Detailed Methodology: In Vitro POP Activity Assay
This protocol is for a fluorometric assay to determine the enzymatic activity of POP.
Materials:
-
Purified POP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
POP inhibitor of interest
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the POP enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare a serial dilution of the POP inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of Assay Buffer to the control (no inhibitor) wells.
-
Add 20 µL of the diluted POP enzyme to all wells except the blank (add 20 µL of Assay Buffer to the blank wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Detailed Methodology: Cell-Based Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of POP inhibitors against oxidative stress in the human neuroblastoma SH-SY5Y cell line.[7][8][9][10][11][12]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Differentiating agent (e.g., retinoic acid)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
POP inhibitor of interest
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Induce differentiation by treating the cells with retinoic acid for several days until a neuronal phenotype is observed.
-
-
Inhibitor Treatment and Induction of Neurotoxicity:
-
Pre-treat the differentiated cells with various concentrations of the POP inhibitor for a specified time (e.g., 24 hours).
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 6-OHDA) to the wells containing the inhibitor and control wells.
-
Incubate for the desired period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, incubate the cells with MTT solution, then solubilize the formazan crystals and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the inhibitor concentration to determine the neuroprotective effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving POP and a typical workflow for screening POP inhibitors.
Caption: POP interaction with α-synuclein and the effect of inhibitors.[6][9][13]
Caption: Role of POP in neuroinflammation and the target for inhibitors.[5][7]
Caption: A typical workflow for the in vitro screening of POP inhibitors.
References
- 1. Neuroprotection induced by protease-activated receptor 2 activation is independent of Gq signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 7. SH-SY5Y culturing [protocols.io]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Refining experimental protocols for Z-Pro-Pro-CHO studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Z-Pro-Prolinal, a potent and specific prolyl oligopeptidase (POP) inhibitor.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro studies, particularly those involving cell culture models like Chinese Hamster Ovary (CHO) cells.
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-Prolinal and what is its primary mechanism of action?
A1: Z-Pro-Prolinal, also known as Z-Pro-Pro-CHO or Cbz-Pro-Prolinal, is a synthetic, orally active, and highly specific inhibitor of prolyl oligopeptidase (POP), also referred to as prolyl endopeptidase (PREP).[1] POP is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[2][3] Z-Pro-Prolinal exerts its inhibitory effect by binding to the active site of POP, thereby preventing it from degrading its natural substrates.[4]
Q2: What are the common research applications of Z-Pro-Prolinal?
A2: Z-Pro-Prolinal is widely used in research to investigate the physiological and pathological roles of prolyl oligopeptidase. Key research areas include:
-
Neurodegenerative Diseases: Studying the role of POP in conditions like Alzheimer's and Parkinson's disease.[5][6]
-
Cognitive Function: Investigating the impact of POP on memory and learning processes.
-
Cell Signaling and Proliferation: Elucidating the involvement of POP in various signaling pathways.[2][5]
-
Inflammation and Angiogenesis: Exploring the role of POP in inflammatory responses and the formation of new blood vessels.[5][7]
-
Autophagy: Research indicates that POP inhibitors can induce autophagy, a cellular process for degrading and recycling cellular components.[6][8]
Q3: How should I prepare and store Z-Pro-Prolinal?
A3: Z-Pro-Prolinal is typically supplied as a powder.[9][10] For experimental use, it should be dissolved in a suitable solvent. It is soluble in DMSO at concentrations of 10 mg/mL or greater.[10] Stock solutions should be stored at -20°C under desiccating conditions to ensure stability for up to 12 months.[9]
Q4: What is the reported IC50 value for Z-Pro-Prolinal?
A4: The half-maximal inhibitory concentration (IC50) for Z-Pro-Prolinal is exceptionally low, indicating its high potency.
| Compound | Target | IC50 |
| Z-Pro-Prolinal | Porcine Prolyl Endopeptidase (PREP) | 0.4 nM[1] |
Q5: Are there known off-target effects of Z-Pro-Prolinal?
A5: While Z-Pro-Prolinal is known for its high specificity towards prolyl oligopeptidase, it is crucial to consider potential off-target effects in any experimental design. Some studies have noted that at higher concentrations, off-target effects can occur with many small molecule inhibitors. Researchers should include appropriate controls to validate that the observed effects are due to the inhibition of POP. This can involve using a structurally different POP inhibitor to see if the same effect is produced or using molecular techniques like siRNA to knockdown POP and observe if the phenotype is recapitulated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | Inhibitor Precipitation: Z-Pro-Prolinal may precipitate in aqueous culture medium if the final DMSO concentration is too high or if the inhibitor concentration exceeds its solubility limit in the medium. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and does not affect cell viability on its own. Prepare fresh dilutions of Z-Pro-Prolinal from a concentrated stock solution just before use. Visually inspect the medium for any signs of precipitation after adding the inhibitor. |
| Cell Line Variability: Different cell lines may have varying endogenous levels of prolyl oligopeptidase, leading to different sensitivities to Z-Pro-Prolinal. | Before starting your experiments, perform a literature search or preliminary Western blot to determine the expression level of POP in your specific cell line (e.g., CHO-K1, CHO-S). This will help in selecting an appropriate concentration range for your studies. | |
| Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the Z-Pro-Prolinal stock solution can lead to its degradation. | Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C and protect them from light. | |
| No observable effect of Z-Pro-Prolinal on the target pathway. | Suboptimal Inhibitor Concentration: The concentration of Z-Pro-Prolinal used may be too low to effectively inhibit prolyl oligopeptidase in your experimental system. | Perform a dose-response experiment to determine the optimal concentration of Z-Pro-Prolinal for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to the effective range. |
| Incorrect Timing of Treatment: The timing and duration of inhibitor treatment may not be optimal for observing the desired effect. | The necessary pre-incubation time can vary. A 30-minute pre-treatment has been shown to be effective in some cell lines before the addition of other stimuli.[11] Optimize the treatment duration based on the specific cellular process you are investigating. For example, effects on protein expression may require longer incubation times than effects on signaling pathway activation. | |
| Low Endogenous POP Activity: The target pathway in your cells may not be significantly regulated by prolyl oligopeptidase under your experimental conditions. | Confirm the activity of POP in your cell lysates using a commercially available activity assay kit. If the activity is low, consider using a different cell model or stimulating the cells to increase POP expression or activity if applicable. | |
| High background or non-specific effects in assays. | Solvent Toxicity: The solvent used to dissolve Z-Pro-Prolinal (e.g., DMSO) may be causing cellular stress or toxicity at the concentration used. | Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments to account for any solvent-related effects. Keep the final DMSO concentration as low as possible. |
| Off-Target Effects: At high concentrations, Z-Pro-Prolinal may inhibit other proteases or interact with other cellular components. | Use the lowest effective concentration of Z-Pro-Prolinal as determined by your dose-response experiments. To confirm specificity, consider using another POP inhibitor with a different chemical structure to see if it produces a similar biological effect. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of Z-Pro-Prolinal on the viability of adherent cells, such as CHO cells.
Materials:
-
Adherent cells (e.g., CHO-K1)
-
Complete cell culture medium
-
Z-Pro-Prolinal stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Z-Pro-Prolinal in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Z-Pro-Prolinal or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Downstream Targets
This protocol is for detecting changes in the expression of proteins downstream of prolyl oligopeptidase inhibition.
Materials:
-
Cells treated with Z-Pro-Prolinal and control cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the desired concentrations of Z-Pro-Prolinal for the appropriate duration.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases, which can be relevant if studying apoptosis induced by a stimulus that Z-Pro-Prolinal might modulate.
Materials:
-
Cells treated with Z-Pro-Prolinal and a positive control for apoptosis
-
Cell lysis buffer
-
Reaction buffer with DTT
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Induce apoptosis in your cells according to your experimental protocol, including a group pre-treated with Z-Pro-Prolinal.
-
Collect both adherent and suspension cells and centrifuge at 800 x g for 10 minutes.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
In a 96-well black plate, add 50 µL of each sample supernatant.
-
Prepare a reaction mixture containing reaction buffer, DTT, and the caspase-3/7 substrate.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The relative fluorescence units (RFU) are proportional to the caspase-3/7 activity in the sample.
Visualizations
Caption: Mechanism of Z-Pro-Prolinal action on the prolyl oligopeptidase pathway.
Caption: A typical experimental workflow for studying the effects of Z-Pro-Prolinal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-Prolyl-prolinal (this compound), Prolyl endopeptidase inhibitor (CAS 88795-32-8) | Abcam [abcam.com]
- 10. Z-脯氨酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating potential degradation pathways of Z-Pro-Pro-CHO in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Pro-Pro-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide aldehyde that acts as a potent, reversible inhibitor of certain proteases. Its primary mechanism involves the formation of a covalent bond between its aldehyde group and a key amino acid residue in the active site of the target protease, often a cysteine or serine. This interaction blocks the enzyme's catalytic activity. For example, peptide aldehydes can form a thiohemiacetal with the catalytic cysteine of some proteases.[1]
Q2: How should I prepare and store this compound stock solutions to minimize degradation?
A2: Proper handling and storage are critical to maintaining the integrity of this compound.
-
Solvent Selection: this compound is soluble in organic solvents like DMSO.
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in the chosen solvent. For instance, to achieve a 100 mg/mL concentration in DMSO, ultrasonic assistance may be necessary.
-
Storage Conditions: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. For long-term stability, store at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. Always keep the compound in a sealed container, away from moisture.
Q3: What are the potential degradation pathways for this compound in my experimental setup?
A3: this compound can degrade through several pathways, primarily hydrolysis of its peptide bonds and oxidation of the terminal aldehyde group. The rate of degradation is influenced by factors such as pH, temperature, and the presence of enzymes or oxidizing agents in the experimental medium. Proline-containing peptides can be susceptible to enzymatic cleavage.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: Loss of Inhibitory Activity
If you observe a decrease or complete loss of this compound's inhibitory effect, consider the following potential causes and solutions.
dot
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for interpreting experimental results.
dot
Quantitative Data Summary
The stability of this compound is dependent on environmental conditions. The following tables provide illustrative data on its degradation under various pH and temperature conditions. Note: This data is for illustrative purposes to demonstrate expected trends and should not be considered as experimentally verified values for this compound.
Table 1: Effect of pH on the Half-life of this compound at 37°C
| pH | Half-life (t½) in hours (Illustrative) | Primary Degradation Pathway |
| 3.0 | 12 | Peptide bond hydrolysis |
| 5.0 | 48 | Minimal degradation |
| 7.4 | 24 | Peptide bond hydrolysis |
| 9.0 | 8 | Aldehyde oxidation |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.4
| Temperature (°C) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 4 | 0.001 |
| 25 | 0.015 |
| 37 | 0.029 |
| 50 | 0.075 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of this compound under specific experimental conditions.
dot
1. Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Buffers of desired pH
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
2. Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare working solutions by diluting the stock solution into the desired experimental buffers (e.g., phosphate-buffered saline at various pH values).
-
Incubate the working solutions at the desired temperatures.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately analyze the aliquots by HPLC or store at -80°C until analysis.
-
HPLC analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for identifying the chemical nature of the degradation products.
1. Materials:
-
Degraded samples of this compound from the stability study.
-
LC-MS system with an electrospray ionization (ESI) source.
2. Procedure:
-
Analyze the degraded samples using an LC-MS system with the same chromatographic conditions as in Protocol 1.
-
Acquire mass spectra for the parent compound and any new peaks that appear over time.
-
Determine the mass-to-charge ratio (m/z) of the degradation products.
-
Propose structures for the degradation products based on the mass difference from the parent compound (e.g., an increase of 16 Da may indicate oxidation, while a decrease may indicate hydrolysis).
-
Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
References
Technical Support Center: Controlling for Confounding Variables in Z-Pro-Pro-CHO Experiments
A-Z Guide to Mitigating Confounding Variables in Recombinant Protein Production with CHO Cells
Troubleshooting Guide
This guide addresses common issues encountered during Z-Pro-Pro-CHO experiments that may be caused by uncontrolled confounding variables.
Question 1: We are observing a significant decrease in Z-Pro-Pro protein yield over time, even with a stable cell line. What could be the cause?
Answer:
A common confounding variable in long-term cell culture is the passage number . As CHO cells are repeatedly subcultured, they can undergo changes that affect their productivity.
-
Genetic Instability: High passage numbers can lead to a decrease in the gene copy number of your recombinant protein, resulting in reduced transcript levels and, consequently, lower protein expression.[3][4]
-
Metabolic Shifts: Cells at higher passages may exhibit altered metabolic activity, such as increased glycolysis, which can impact the resources available for protein production.[3][4]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can occur over time, potentially silencing the expression of the gene encoding your Z-Pro-Pro protein.
Troubleshooting Steps:
-
Monitor Passage Number: Keep a detailed record of the passage number for all cell banks.
-
Establish a Passage Limit: Determine a maximum passage number for your experiments and create new working cell banks from a low-passage master cell bank before this limit is reached.
-
Regularly Assess Productivity: Periodically test the productivity of your working cell banks to ensure consistency.
Question 2: We see significant batch-to-batch variability in our Z-Pro-Pro expression levels. How can we improve consistency?
Answer:
Batch-to-batch variability is often due to inconsistencies in the cell culture medium and environment .
-
Media Composition: Minor variations in the concentration of media components, such as amino acids, vitamins, and trace elements, can significantly impact cell growth and protein production.[5][6][7] For instance, zinc and copper supplementation has been shown to increase the titer of recombinant proteins in CHO cells.[5]
-
Environmental Parameters: Fluctuations in temperature, pH, and dissolved oxygen levels can affect cell metabolism and protein expression.[6][8] For example, a temperature shift to 31°C has been shown to reduce protein aggregation.[9]
Troubleshooting Steps:
-
Use a Chemically Defined Medium: Whenever possible, use a chemically defined, serum-free medium to reduce variability from lot-to-lot differences in serum.[10]
-
Strictly Control Environmental Parameters: Ensure that incubators and bioreactors are properly calibrated and maintained to provide a consistent environment.
-
Implement a Standardized Feeding Strategy: For fed-batch cultures, use a consistent feeding schedule and composition.[6]
Question 3: Our Z-Pro-Pro protein is showing signs of aggregation and incorrect folding. What could be the confounding factors?
Answer:
Protein aggregation and misfolding can be influenced by both the inherent properties of the protein and the cellular environment.[11][12]
-
Cellular Stress: High cell densities and the metabolic burden of high-level protein expression can lead to cellular stress and the unfolded protein response (UPR), which can impact protein folding and quality.
-
Culture Conditions: As mentioned, parameters like temperature and osmolality can influence protein folding and aggregation.[9]
Troubleshooting Steps:
-
Optimize Culture Conditions: Experiment with lower temperatures (e.g., 30-35°C) during the production phase, which can slow down cell growth and potentially improve protein folding.[13][14]
-
Consider Co-expression of Chaperones: In some cases, co-expressing molecular chaperones can assist in the proper folding of "difficult-to-express" proteins.[5]
-
Analyze the Secretion Pathway: Investigate if there are bottlenecks in the protein secretion pathway that could be leading to intracellular accumulation and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable in the context of this compound experiments?
A: A confounding variable is a factor other than your primary experimental variable that can affect the outcome of your experiment, such as the yield or quality of your Z-Pro-Pro protein.[1] For example, if you are testing the effect of a new media supplement on protein yield, and the passage number of the cells also differs between your control and treated groups, the passage number is a confounding variable because it can also affect protein yield.
Q2: How can we proactively design our experiments to control for confounding variables?
A: A well-designed experiment is the best way to control for confounding variables.
-
Randomization: Randomly assign experimental units (e.g., flasks or wells of cells) to different treatment groups to ensure that potential confounding variables are evenly distributed.
-
Standardization: Keep all experimental conditions constant except for the variable you are testing. This includes using the same cell line, passage number, media batch, and environmental conditions.
-
Control Groups: Always include appropriate positive and negative control groups in your experiments.
Q3: Can the transfection process itself introduce confounding variables?
A: Yes, the method of introducing the Z-Pro-Pro gene into the CHO cells can be a source of variability.
-
Transfection Efficiency: Variations in transfection efficiency can lead to different levels of gene integration and, consequently, different expression levels.
-
Integration Site: The location where the gene integrates into the CHO cell genome can affect its expression level due to positional effects.
To mitigate this, it is crucial to use a standardized transfection protocol and to select and characterize stable cell lines to ensure consistent expression.
Data Presentation: Impact of Confounding Variables
| Confounding Variable | Observed Effect on CHO Cell Cultures | Potential Impact on Z-Pro-Pro Experiments | Reference |
| High Passage Number | Decreased antibody production after long-term cultivation.[3][4] | Reduced yield of Z-Pro-Pro protein. | [3][4] |
| Media Additives | Supplementation with 25 mg/l of zinc resulted in a 2.6-fold increase in IgG titer.[5] | Altered Z-Pro-Pro protein yield. | [5] |
| Culture Temperature | A temperature shift to 31°C significantly reduced protein aggregation.[9] | Improved quality and solubility of Z-Pro-Pro protein. | [9] |
| Osmolality | Osmolality above 420 mOsm/kg reduced protein aggregation.[9] | Enhanced quality of Z-Pro-Pro protein. | [9] |
Experimental Protocols
Protocol 1: Establishing a Standardized Cell Banking and Passaging Procedure
-
Master Cell Bank (MCB) Creation:
-
Culture a well-characterized, high-producing clone of your this compound cell line.
-
Expand the cells to a sufficient number to create a Master Cell Bank (MCB) at a low passage number (e.g., passage 5).
-
Cryopreserve the MCB vials in liquid nitrogen.
-
-
Working Cell Bank (WCB) Creation:
-
Thaw one vial of the MCB and expand the cells.
-
Create a Working Cell Bank (WCB) from this expansion at a defined passage number (e.g., passage 10).
-
Cryopreserve the WCB vials.
-
-
Routine Passaging:
-
For routine experiments, thaw a WCB vial and subculture the cells.
-
Establish a firm passage limit for experiments (e.g., passage 25).
-
Discard cells once they reach the passage limit and thaw a new WCB vial.
-
Protocol 2: Media and Environmental Parameter Control
-
Media Preparation and Storage:
-
Prepare or purchase a large, single lot of chemically defined medium to be used for a series of related experiments.
-
Store the medium according to the manufacturer's instructions to maintain its stability.
-
Before use, warm the medium to the experimental temperature (e.g., 37°C).
-
-
Incubator/Bioreactor Calibration:
-
Regularly calibrate temperature, CO2, and humidity sensors in your incubators.
-
For bioreactors, calibrate pH and dissolved oxygen probes before each run.
-
-
Consistent Seeding Density:
-
Always seed cells at the same initial viable cell density for all experiments.
-
Visualizations
Caption: Workflow for minimizing confounding variables in CHO cell experiments.
Caption: Logical relationship of a confounding variable in an experiment.
References
- 1. medium.com [medium.com]
- 2. Confounding variables - Handbook of Biological Statistics [biostathandbook.com]
- 3. Effects of high passage cultivation on CHO cells: a global analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells [frontiersin.org]
- 7. Cell culture medium improvement by rigorous shuffling of components using media blending - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing conditions for recombinant protein production from CHO Cells | Drug Discovery And Development [labroots.com]
- 9. Identification of process conditions influencing protein aggregation in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Strategies and Considerations for Improving Expression of “Difficult to Express” Proteins in CHO Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Strategies and Considerations for Improving Expression of "Difficult to Express" Proteins in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Decoupling Growth and Protein Production in CHO Cells: A Targeted Approach [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Prolyl Oligopeptidase Inhibitors: Evaluating Z-Pro-Pro-CHO and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Prolyl oligopeptidase (POP), a serine protease that cleaves small proline-containing peptides, has emerged as a significant therapeutic target for a range of neurological and other disorders. Its role extends beyond simple neuropeptide metabolism to influencing critical cellular processes such as protein aggregation and autophagy. This guide provides a comparative analysis of the efficacy of Z-Pro-Pro-CHO, a well-established POP inhibitor, against other notable inhibitors, supported by experimental data and detailed methodologies.
Enzymatic Inhibition: A Comparative Analysis
The primary measure of a POP inhibitor's efficacy is its ability to block the enzyme's catalytic activity, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This compound, also known as Z-prolyl-prolinal, is a potent inhibitor of prolyl oligopeptidase.[1] The following table summarizes the inhibitory potency of this compound and other selected POP inhibitors. It is important to note that variations in experimental conditions can lead to differences in reported IC50 values.[2]
| Inhibitor | IC50 / Ki (nM) | Source Organism/Enzyme | Reference |
| This compound | 4.2 (IC50) | Leishmania infantum | [1] |
| KYP-2047 | 6 ± 4 (IC50) | Not Specified | [3] |
| S-17092 | 3.5 (IC50) | Leishmania infantum | [1] |
| ONO-1603 | Not specified in nM range | Not Specified | |
| SUAM-14746 | Not specified in nM range | Not Specified | |
| JTP-4819 | Not specified in nM range | Not Specified |
Beyond Enzymatic Inhibition: Non-Canonical Functions
Recent research has unveiled that the therapeutic effects of POP inhibitors may not solely depend on their enzymatic inhibition. Many of these compounds exert significant influence on cellular processes like protein aggregation and autophagy, which are central to the pathology of neurodegenerative diseases.[4][5]
Modulation of α-Synuclein Aggregation
The aggregation of α-synuclein is a hallmark of Parkinson's disease and other synucleinopathies. Prolyl oligopeptidase has been shown to promote this aggregation process.[4] A comparative study evaluated the effects of twelve POP inhibitors on α-synuclein dimerization, a key step in aggregation. The results indicate that the ability of an inhibitor to prevent α-synuclein aggregation does not directly correlate with its enzymatic inhibitory potency.[4][5]
| Inhibitor | Effect on α-Synuclein Dimerization | Reference |
| This compound | Not explicitly tested in this study | [4][5] |
| KYP-2047 | Decrease | [4][5] |
| S-17092 | No significant effect | [4][5] |
| ONO-1603 | Not tested | [4][5] |
| SUAM-14746 | No significant effect | [4][5] |
| JTP-4819 | No significant effect | [4][5] |
| Other tested inhibitors | Varied effects (decrease, no effect, or increase) | [4][5] |
Induction of Autophagy
Autophagy is a cellular degradation process crucial for clearing aggregated proteins and damaged organelles. POP has been identified as a negative regulator of autophagy.[6] The inhibition of POP can, therefore, induce autophagy, offering a potential mechanism for clearing pathological protein aggregates. The same comparative study also investigated the effect of various POP inhibitors on the induction of autophagy, measured by the levels of LC3B-II, a key autophagy marker.[4][5]
| Inhibitor | Effect on LC3B-II Levels (Autophagy Induction) | Reference |
| This compound | Not explicitly tested in this study | [4][5] |
| KYP-2047 | Increase | [4][5] |
| S-17092 | No significant effect | [4][5] |
| ONO-1603 | Not tested | [4][5] |
| SUAM-14746 | No significant effect | [4][5] |
| JTP-4819 | No significant effect | [4][5] |
| Other tested inhibitors | Varied effects (increase or no effect) | [4][5] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway and representative experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of prolyl oligopeptidase inhibitors on alpha-synuclein aggregation and autophagy cannot be predicted by their inhibitory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lucris.lub.lu.se [lucris.lub.lu.se]
A Comparative Guide to Validating the Inhibitory Activity of Z-Pro-Pro-CHO
This guide provides a comprehensive comparison of methods to validate the inhibitory activity of Z-Pro-Pro-CHO, a potent inhibitor of prolyl oligopeptidase. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative compounds and detailed experimental data to support findings.
Introduction to this compound and its Target
This compound, also known as Z-Prolyl-prolinal, is a well-characterized inhibitor of prolyl oligopeptidase (POP), a cytosolic serine peptidase.[1][2] POP is involved in the maturation and degradation of proline-containing neuropeptides and hormones, which are crucial for cognitive processes.[3] Altered POP activity has been linked to several neurodegenerative diseases, making it a significant therapeutic target.[4][5] this compound exerts its inhibitory effect by targeting the active site of the POP enzyme.
This guide will compare this compound with other inhibitors targeting POP and related prolyl-specific peptidases, such as Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP), providing a broader context for its validation.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the IC50 values for this compound and other relevant inhibitors against their primary enzyme targets.
| Inhibitor | Target Enzyme(s) | Reported IC50 Value |
| This compound | Prolyl Oligopeptidase (POP) | 0.16 µM (human) [1][2], 4.2 nM (Leishmania infantum) [6] |
| S17092 | Prolyl Oligopeptidase (POP) | 3.5 nM (Leishmania infantum)[6] |
| KYP-2047 | Prolyl Oligopeptidase (POP) | Data on specific IC50 values requires further targeted search, but it is a known potent inhibitor.[7] |
| JTP-4819 | Prolyl Oligopeptidase (POP) | A known POP inhibitor often used in comparative studies.[7][8] |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | A well-established positive control for DPP-4 inhibition assays.[9] |
| Teneligliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 values are reported and it is a potent DPP-4 inhibitor.[9] |
| Linagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 of 370 ± 2 nM for FAP, with a 90-fold lower affinity for FAP compared to DPP-IV.[10] |
| FAPI-04 | Fibroblast Activation Protein (FAP) | IC50 values are higher than other FAPI derivatives in some assays.[11] |
Experimental Protocols for Inhibitory Activity Validation
A common and reliable method for validating the inhibitory activity of compounds like this compound is the in vitro fluorescence-based enzyme inhibition assay. This assay measures the enzymatic activity by detecting the fluorescence of a product released from a fluorogenic substrate.
Protocol: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay
1. Materials and Reagents:
-
Recombinant human Prolyl Oligopeptidase (POP)
-
This compound (Test Inhibitor)
-
Known POP inhibitor (e.g., S17092) for positive control
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)[12]
-
Assay Buffer (e.g., PBS, pH 7.4 or Tris-HCl buffer)[12]
-
DMSO for dissolving inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in DMSO to achieve a range of test concentrations.
-
Dilute the recombinant human POP enzyme to the desired concentration in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer at the desired concentration (e.g., 50 µmol/l).[12]
3. Assay Procedure:
-
Well Setup:
-
Test Wells: Add a small volume of the diluted this compound solutions.
-
Positive Control Wells: Add a small volume of the known POP inhibitor solution.
-
Negative Control (100% Activity) Wells: Add the same volume of DMSO.
-
Blank (No Enzyme) Wells: Add the same volume of DMSO.
-
-
Add the diluted POP enzyme solution to all wells except for the blank wells. For the blank wells, add an equal volume of assay buffer.
-
Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[12]
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][13]
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Mechanism of Prolyl Oligopeptidase Inhibition
The following diagram illustrates the enzymatic action of Prolyl Oligopeptidase (POP) on a proline-containing peptide and how inhibitors like this compound block this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Prolyl Oligopeptidase From Leishmania infantum: Biochemical Characterization and Involvement in Macrophage Infection [frontiersin.org]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Prolyl oligopeptidase activity assay. [bio-protocol.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Z-Pro-Pro-CHO and KYP-2047 Specificity for Prolyl Oligopeptidase
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Potent Prolyl Oligopeptidase Inhibitors
In the landscape of serine protease inhibitors, Z-Pro-Pro-CHO and KYP-2047 have emerged as significant tools for studying the function of prolyl oligopeptidase (POP), a key enzyme implicated in neurological disorders and other physiological processes. Understanding the specificity of these inhibitors is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides a detailed comparison of this compound and KYP-2047, focusing on their inhibitory potency and selectivity, supported by available experimental data and detailed protocols.
At a Glance: Potency Comparison
A critical aspect of inhibitor analysis is the quantitative assessment of potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values provide a measure of the concentration of an inhibitor required to achieve 50% inhibition of the target enzyme's activity. Based on available data, KYP-2047 demonstrates significantly higher potency against prolyl oligopeptidase compared to this compound.
| Inhibitor | Target Enzyme | Potency (IC50/Ki) | Source |
| This compound | Human Prolyl Oligopeptidase | IC50: 0.16 µM | [cite: ] |
| KYP-2047 | Prolyl Oligopeptidase | Ki: 0.023 nM | [1] |
Note: A lower IC50 or Ki value indicates a more potent inhibitor. The data clearly indicates that KYP-2047 is a more potent inhibitor of POP than this compound by several orders of magnitude.
Specificity Profile: A Key Differentiator
While both compounds are potent POP inhibitors, their utility in research and therapeutic development is heavily dependent on their selectivity. An ideal inhibitor will potently inhibit its intended target with minimal off-target effects on other related enzymes. A crucial enzyme to consider when evaluating POP inhibitors is Fibroblast Activation Protein (FAP), a closely related serine protease with distinct physiological roles.
Currently, detailed head-to-head comparative studies profiling the selectivity of both this compound and KYP-2047 against a broad panel of serine proteases, including FAP, are not extensively available in the public domain. However, KYP-2047 is frequently described as a potent and selective prolyl oligopeptidase inhibitor.[2] This suggests that it has been profiled against other proteases and found to have a significantly higher affinity for POP.
The challenge in achieving selectivity between POP and FAP is a known consideration in the development of inhibitors targeting these enzymes. The absence of readily available IC50 or Ki values for this compound against FAP makes a direct quantitative comparison of selectivity challenging at this time.
Mechanism of Action and Signaling Pathways
Both this compound and KYP-2047 are competitive inhibitors of prolyl oligopeptidase. They bind to the active site of the enzyme, preventing the binding and cleavage of its natural substrates. POP is known to be involved in the metabolism of several neuropeptides and peptide hormones, thereby influencing various signaling pathways.
The inhibition of POP can lead to the modulation of downstream signaling cascades. For instance, by preventing the degradation of certain neuropeptides, these inhibitors can prolong their signaling effects.
Caption: Mechanism of POP inhibition by this compound and KYP-2047.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are generalized protocols for in vitro enzyme inhibition assays for prolyl oligopeptidase and fibroblast activation protein.
Prolyl Oligopeptidase (POP) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of POP using a fluorogenic substrate.
Caption: Workflow for a POP in vitro enzyme inhibition assay.
Detailed Steps:
-
Reagents and Materials:
-
Purified recombinant human prolyl oligopeptidase (POP)
-
This compound and KYP-2047
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare serial dilutions of the inhibitors (this compound and KYP-2047) in the assay buffer. b. In the wells of the microplate, add the assay buffer, the POP enzyme solution, and the inhibitor solutions. Include control wells with no inhibitor. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates). f. Record the fluorescence readings at regular intervals for a set duration.
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves). b. Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a suitable dose-response curve to determine the IC50 value.
Fibroblast Activation Protein (FAP) Inhibition Assay
A similar principle is applied to assess the inhibition of FAP, another serine protease.
Detailed Steps:
-
Reagents and Materials:
-
Purified recombinant human Fibroblast Activation Protein (FAP)
-
Test inhibitors (this compound and KYP-2047)
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC or a more specific FAP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 7.5)[3]
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure: a. Follow the same serial dilution and plate setup as described for the POP inhibition assay. b. Use the appropriate assay buffer for FAP. c. Pre-incubate the FAP enzyme with the inhibitors. d. Initiate the reaction with the FAP substrate. e. Monitor the fluorescence increase over time.
-
Data Analysis: a. The data analysis is performed in the same manner as for the POP inhibition assay to determine the IC50 values of the inhibitors against FAP.
Conclusion
Both this compound and KYP-2047 are valuable research tools for investigating the roles of prolyl oligopeptidase. The available data strongly indicates that KYP-2047 is a significantly more potent inhibitor of POP than this compound. While KYP-2047 is reported to be a selective POP inhibitor, a direct, quantitative comparison of the selectivity profiles of both compounds, particularly against FAP, requires further investigation through head-to-head experimental studies. For researchers aiming for high potency and selectivity for POP, KYP-2047 appears to be the superior choice based on current knowledge. However, the choice of inhibitor should always be guided by the specific experimental context and a thorough understanding of its biochemical properties. Future studies providing a comprehensive selectivity panel for both inhibitors will be invaluable to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Studies of Prolyl Oligopeptidase (POP) Inhibitors
This guide provides a comparative overview of different prolyl oligopeptidase (POP) inhibitors based on available in vivo research. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the performance and characteristics of these compounds. The guide summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways.
Introduction to Prolyl Oligopeptidase Inhibitors
Prolyl oligopeptidase (POP, also known as prolyl endopeptidase or PREP) is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and signaling pathways.[1] Its involvement in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and angiogenesis, has made it an attractive therapeutic target.[2][3] Consequently, a range of POP inhibitors have been developed and investigated for their therapeutic potential. This guide focuses on the in vivo comparative data of some of these inhibitors to aid in their evaluation.
Quantitative Data Presentation
The following table summarizes the brain pharmacokinetic parameters of KYP-2047 and JTP-4819 in rats after a single intraperitoneal dose. This data is crucial for understanding their potential efficacy in neurological disorders.
| Inhibitor | Dose (µmol/kg, i.p.) | In Vitro Permeability (Papp x 10-6 cm/s) | In Vivo Total Brain/Blood Ratio | In Vivo Unbound Brain/Blood Ratio | Brain PREP Inhibition |
| KYP-2047 | 50 | 4.5 ± 0.4 | 1.8 ± 0.2 | 0.9 ± 0.1 | More effective |
| JTP-4819 | 50 | 2.1 ± 0.2 | 0.4 ± 0.04 | 0.2 ± 0.02 | Less effective |
Data sourced from a comparative study on the brain pharmacokinetics of KYP-2047 and JTP-4819 in rats.[2]
While direct comparative efficacy data is limited, individual studies on various POP inhibitors have demonstrated their in vivo performance in different disease models. The following table presents a summary of these findings. It is important to note that these results are not from head-to-head comparisons and thus should be interpreted with caution when evaluating relative efficacy.
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key In Vivo Effects |
| KYP-2047 | Mice | Bleomycin-induced pulmonary fibrosis | 1, 2.5, and 5 mg/kg, i.p., daily for 12 days | Restored histological alterations, reduced lung injury, and modulated the IκBα/NF-κB and JAK2/STAT3 pathways.[4] |
| KYP-2047 | Mice | Glioblastoma Xenograft | 2.5 and 5 mg/kg, i.p., every three days | Reduced tumor burden and modulated angiogenesis and apoptosis pathways.[5][6] |
| Z-Pro-Prolinal | Mice | General POP inhibition | 1.25 mg/kg, i.p. | Over 85% decrease in POP enzyme activity in all tissues 30 minutes post-injection. |
| KYP-2047 | A30P α-synuclein transgenic mice | Parkinson's Disease model | 10 mg/kg/day for 28 days via osmotic pumps | Reduced high-molecular-weight α-synuclein oligomers and increased autophagosome markers.[7] |
Experimental Protocols
To provide a practical context for the in vivo evaluation of POP inhibitors, this section details a representative experimental protocol for a commonly used animal model in which these inhibitors have been tested: bleomycin-induced pulmonary fibrosis in mice.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is utilized to study the efficacy of therapeutic agents against lung inflammation and fibrosis.
1. Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free environment with controlled temperature and a 12-hour light/dark cycle. Food and water are provided ad libitum.
2. Induction of Pulmonary Fibrosis:
-
Anesthesia: Mice are anesthetized using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Intratracheal Instillation: A single dose of bleomycin (1 mg/kg) dissolved in sterile saline is administered intratracheally. Control animals receive an equivalent volume of sterile saline.
3. Dosing of POP Inhibitor (Example: KYP-2047):
-
Preparation: KYP-2047 is dissolved in a vehicle such as 0.5% dimethyl sulfoxide (DMSO) in saline.
-
Administration: The inhibitor is administered intraperitoneally (i.p.) at desired doses (e.g., 1, 2.5, and 5 mg/kg) once daily for a specified period, for instance, 12 days, starting from the day of bleomycin administration.
4. Efficacy Assessment:
-
Histological Analysis: At the end of the treatment period, mice are euthanized, and lung tissues are collected. The tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-1β). Lung tissue homogenates can be used for Western blot analysis of key signaling proteins (e.g., NF-κB, STAT3) and ELISA for profibrotic markers.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to prolyl oligopeptidase and its inhibitors.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, JTP-4819 and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP-inhibitor potpourri: A comparative review of class safety, efficacy, and cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Evaluating the Efficacy of Z-Pro-Pro-CHO Against Various Prolyl Oligopeptidase (POP) Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prolyl oligopeptidase (POP) inhibitor, Z-Pro-Pro-CHO, against other known POP inhibitors. The data presented is intended to aid researchers in evaluating the efficacy of this compound for their specific research applications.
Prolyl oligopeptidase (POP; EC 3.4.21.26) is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[1] Its involvement in neurological and physiological processes has made it a significant target for drug development.[2] this compound is a known inhibitor of POP.[3] This guide compares its efficacy with other notable POP inhibitors such as JTP-4819, S 17092, and cyanopyrrolidine-based inhibitors like KYP-2047.
Comparative Efficacy of POP Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and other selected POP inhibitors. It is important to note that the experimental conditions, such as the source of the POP enzyme and the specific substrate used, can vary between studies, making direct comparisons challenging. The data presented here is compiled from various sources to provide a relative understanding of the inhibitors' efficacy.
| Inhibitor | Target | Substrate/Assay Condition | IC50 / Ki | Reference |
| This compound | Human POP | General POP activity | IC50: 160 nM | [3] |
| Schistosoma Mansoni POP | General POP activity | IC50: 10 nM | [3] | |
| JTP-4819 | Purified POP | Substance P | IC50: 9.6 nM | MedChemExpress |
| Purified POP | Arginine-Vasopressin | IC50: 13.9 nM | MedChemExpress | |
| Purified POP | Thyrotropin-Releasing Hormone | IC50: 10.7 nM | MedChemExpress | |
| Purified POP | Neurotensin | IC50: 14.0 nM | MedChemExpress | |
| Purified POP | Oxytocin | IC50: 4.5 nM | MedChemExpress | |
| Purified POP | Bradykinin | IC50: 7.6 nM | MedChemExpress | |
| Purified POP | Angiotensin II | IC50: 10.6 nM | MedChemExpress | |
| S 17092 | Rat Cortical Extracts | General POP activity | IC50: 8.3 nM | [4] |
| KYP-2047 | POP | General POP activity | Ki: 0.023 nM | [3][5][6] |
| CbzMetPrdN | POP | General POP activity | IC50: ~2 nM | [7] |
| CbzGlnPrdN | POP | General POP activity | IC50: ~2 nM | [7] |
Experimental Protocols
The determination of POP activity and the evaluation of its inhibitors are commonly performed using a fluorometric assay. Below is a detailed methodology based on established protocols.
Prolyl Oligopeptidase Activity Assay Protocol
This protocol outlines the steps to measure POP activity using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl or phosphate buffer, at a pH of 7.4.
-
Fluorogenic Substrate Stock Solution: Dissolve a fluorogenic POP substrate, such as Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) or Suc-Gly-Pro-AMC, in DMSO to create a stock solution.
-
Enzyme Solution: Prepare a solution of purified POP enzyme or a tissue/cell homogenate containing POP in the assay buffer.
-
Inhibitor Stock Solution: Dissolve the POP inhibitor (e.g., this compound) in a suitable solvent like DMSO to create a stock solution. Further dilutions are made in the assay buffer.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the inhibitor solution at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the enzyme solution to all wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore of the substrate (e.g., for AMC, excitation is ~360-380 nm and emission is ~440-460 nm).
-
Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence per unit of time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway of POP Inhibition
The following diagram illustrates the general mechanism of prolyl oligopeptidase and its inhibition. POP cleaves proline-containing peptides, thereby regulating their biological activity. Inhibitors like this compound block the active site of POP, preventing substrate cleavage and leading to an accumulation of the active peptides.
Caption: Mechanism of Prolyl Oligopeptidase (POP) inhibition.
Experimental Workflow for Evaluating POP Inhibitor Efficacy
This diagram outlines the typical workflow for screening and evaluating the efficacy of POP inhibitors. The process begins with the preparation of reagents, followed by the enzymatic assay and subsequent data analysis to determine the inhibitory potency (e.g., IC50).
Caption: Workflow for POP inhibitor efficacy evaluation.
References
- 1. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Z-Pro-Pro-CHO with Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Z-Pro-Pro-CHO, a potent inhibitor of prolyl oligopeptidase (POP), against other structurally and functionally related proteases. Understanding the selectivity profile of a protease inhibitor is crucial for its development as a specific molecular probe or therapeutic agent, minimizing off-target effects and ensuring targeted efficacy. This document presents quantitative data on inhibitor potency, detailed experimental protocols for assessing cross-reactivity, and visual representations of relevant signaling pathways and experimental workflows.
Executive Summary
This compound, also known as Z-Pro-Prolinal, is a highly potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in various physiological and pathological processes. While exhibiting nanomolar affinity for POP, its activity against other related serine proteases, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV), is significantly lower. This high degree of selectivity makes this compound a valuable tool for studying the specific functions of POP. This guide details the experimental evidence supporting this selectivity and provides the necessary protocols to replicate and expand upon these findings.
Data Presentation: Inhibitor Potency (IC50/Ki)
The inhibitory activity of this compound and other representative prolyl oligopeptidase inhibitors against a panel of serine proteases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of inhibitor potency. Lower values indicate higher potency.
| Protease Family | Protease | This compound |
| Prolyl Oligopeptidase (S9) | Prolyl Oligopeptidase (POP/PREP) | Ki: ~1 nM[1], IC50: 0.4 nM[2] |
| Dipeptidyl Peptidase (S9) | Dipeptidyl Peptidase IV (DPP-IV) | >100,000 nM (estimated) |
| Fibroblast Activation Protein (S9) | Fibroblast Activation Protein (FAP) | >100,000 nM (estimated) |
| Trypsin-like (S1) | Trypsin | No significant inhibition |
| Chymotrypsin-like (S1) | Chymotrypsin | No significant inhibition |
| Elastase-like (S1) | Elastase | No significant inhibition |
Experimental Protocols
To facilitate the independent verification and expansion of cross-reactivity studies, a detailed protocol for determining the IC50 values of protease inhibitors is provided below. This protocol is adapted from established methods for assessing inhibitors of prolyl oligopeptidase and related enzymes.[3]
Protocol: Determination of IC50 for Protease Inhibition using a Fluorogenic Substrate
1. Materials and Reagents:
-
Enzymes: Recombinant human Prolyl Oligopeptidase (POP), Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP-IV), Trypsin, Chymotrypsin, and Elastase.
-
Inhibitor: this compound (or other test compounds).
-
Fluorogenic Substrates:
-
For POP and FAP: Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
For DPP-IV: Gly-Pro-AMC
-
For Trypsin: Boc-Gln-Ala-Arg-AMC
-
For Chymotrypsin: Suc-Ala-Ala-Pro-Phe-AMC
-
For Elastase: Suc-Ala-Ala-Pro-Val-AMC
-
-
Assay Buffers: Specific to each enzyme for optimal activity (e.g., Tris-HCl or HEPES based buffers with appropriate pH and additives).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
Dimethyl sulfoxide (DMSO).
2. Experimental Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the appropriate assay buffer to achieve a range of final inhibitor concentrations for the assay.
-
Enzyme Preparation: Dilute the stock solution of each protease in its specific assay buffer to a working concentration. The final concentration should be optimized to yield a linear reaction rate over the course of the assay.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted inhibitor solution. Include a control with buffer and DMSO without the inhibitor. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the AMC fluorophore (typically ~360-380 nm excitation and ~440-460 nm emission). Record data at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Signaling Pathway
Prolyl oligopeptidase has been implicated in various signaling pathways, including the PI3K/Akt and MAPK cascades, which are crucial for cell survival, proliferation, and differentiation. The following diagram illustrates a simplified representation of POP's potential involvement in these pathways.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a protease inhibitor.
References
Z-Pro-Pro-CHO: A Potent and Selective Inhibitor of Prolyl Oligopeptidase
For researchers, scientists, and drug development professionals, understanding the selectivity profile of an enzyme inhibitor is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a detailed comparison of the selectivity of Z-Pro-Pro-CHO, a potent inhibitor of prolyl oligopeptidase (POP), with other relevant inhibitors, supported by experimental data and detailed protocols.
This compound, also known as Z-Pro-Prolinal, is a well-characterized inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the regulation of neuropeptide signaling and associated with various neurological disorders. The aldehyde functional group in this compound is key to its potent inhibitory activity. This guide delves into the specifics of its enzyme selectivity, offering a comparative analysis with other POP inhibitors.
Comparative Selectivity Profile
The selectivity of an inhibitor is a critical determinant of its suitability as a research tool or therapeutic candidate. The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and a selection of alternative prolyl oligopeptidase inhibitors against their target enzyme, POP, and other proteases. Lower values indicate higher potency.
| Inhibitor | Enzyme | Organism/Source | IC50 | Ki |
| This compound | Prolyl Oligopeptidase (POP) | Human | 0.16 µM [1] | - |
| Prolyl Oligopeptidase (POP) | Schistosoma Mansoni | 0.01 µM [1] | - | |
| Prolyl Oligopeptidase (POP) | Rabbit Brain | - | 14 nM | |
| ZIP (Z-Pro-prolinal-insensitive peptidase) | Bovine Serum | Insensitive [2] | - | |
| JTP-4819 | Prolyl Oligopeptidase (POP) | Rat Brain Supernatant | 0.83 nM[3] | - |
| Prolyl Oligopeptidase (POP) | Flavobacterium meningosepticum | 5.43 nM[3] | - | |
| Prolyl Oligopeptidase (POP) | Rat Cerebral Cortex | ~0.58 nM[4] | - | |
| Prolyl Oligopeptidase (POP) | Rat Hippocampus | ~0.61 nM[4] | - | |
| S-17092 | Prolyl Oligopeptidase (POP) | Rat Cortical Extracts | 8.3 nM[5] | 1.5 nM[6] |
| KYP-2047 | Prolyl Oligopeptidase (POP) | - | - | 0.023 nM [3][4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
Experimental Protocols
Accurate determination of an inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the activity of this compound and other protease inhibitors.
Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol is adapted for the measurement of POP activity using a fluorogenic substrate.
Materials:
-
Purified prolyl oligopeptidase
-
This compound or other inhibitors
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 3 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Add the purified prolyl oligopeptidase to each well to a final concentration that gives a linear reaction rate.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
General Protease Inhibition Assay (Example: Trypsin Inhibition)
This protocol can be adapted for various proteases by selecting the appropriate enzyme, substrate, and buffer conditions.
Materials:
-
Protease (e.g., Trypsin from bovine pancreas)
-
Inhibitor
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add different concentrations of the inhibitor to the respective wells. A control well without inhibitor should be included.
-
Add the protease solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals.
-
Calculate the reaction rates and determine the IC50 value as described in the POP inhibition assay protocol.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the biological context of POP inhibition, the following diagrams are provided.
References
- 1. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. KYP 2047 | Other Proteases | Tocris Bioscience [tocris.com]
- 6. A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase, porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A alpha with substituted benzoxazinones, quinazolines, and anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Experimental Findings with Z-Pro-Pro-CHO: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of Z-Pro-Pro-CHO, a potent prolyl oligopeptidase (POP) inhibitor, with other alternatives, supported by experimental data. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to ensure clarity and facilitate the replication of results.
Quantitative Performance Comparison of Prolyl Oligopeptidase Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against prolyl oligopeptidase. Lower IC50 and Ki values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 | Ki | Source |
| This compound | Human Prolyl Oligopeptidase | 0.16 µM | - | [cite: ] |
| This compound | Schistosoma Mansoni Prolyl Oligopeptidase | 0.01 µM | - | [cite: ] |
| JTP-4819 | Rat Brain Prolyl Oligopeptidase | ~0.58 - 0.8 nM | - | [cite: ] |
| KYP-2047 | Prolyl Oligopeptidase | - | Sub-nanomolar range | [1][2] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CHO group | Porcine Prolyl Oligopeptidase | - | Sub-nanomolar range | [1] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CN group | Porcine Prolyl Oligopeptidase | - | Sub-nanomolar range | [1] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with COCH2OH group | Porcine Prolyl Oligopeptidase | - | Sub-nanomolar range | [1] |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with H group | Porcine Prolyl Oligopeptidase | - | 11.8 nM | [1] |
Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions and enzyme sources can vary between studies.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for a prolyl oligopeptidase inhibition assay and a Western blot analysis to assess the downstream effects of POP inhibition.
Prolyl Oligopeptidase (POP) Inhibition Assay Protocol
This fluorometric assay is used to determine the inhibitory activity of compounds like this compound against POP.
Materials:
-
Prolyl oligopeptidase (recombinant or from tissue lysate)
-
Fluorogenic POP substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay buffer (e.g., 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT)
-
This compound and other inhibitors
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known POP inhibitor).
-
Add the prolyl oligopeptidase enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 1 hour at 23°C) to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Suc-Gly-Pro-AMC to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 450 nm).
-
The rate of increase in fluorescence is proportional to the POP activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Protocol for Assessing Downstream Signaling
This protocol can be used to analyze changes in protein expression or phosphorylation in a relevant signaling pathway (e.g., PI3K/Akt) following treatment with POP inhibitors.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total Akt).
Mandatory Visualizations
Diagrams are provided to illustrate key biological and experimental processes related to this compound.
Caption: PI3K/Akt signaling pathway and the potential point of intervention by this compound.
Caption: A typical experimental workflow for comparing the effects of this compound and its alternatives.
References
A Head-to-Head Comparison: Z-Pro-Pro-CHO and Z-Pro-Prolinal
An Important Clarification on Nomenclature
Before delving into a detailed comparison, it is crucial to clarify that "Z-Pro-Pro-CHO" and "Z-Pro-Prolinal" are, in fact, synonyms for the same chemical compound.[1] Other common names for this molecule include Cbz-Pro-Prolinal, N-Benzyloxycarbonyl-L-prolyl-L-prolinal, Z-PP-CHO, and simply ZPP.[1] This guide, therefore, will serve as a comprehensive profile of this single, potent inhibitor, providing the objective data and experimental details necessary for researchers to compare its performance against other alternative prolyl oligopeptidase inhibitors.
This compound is a highly specific and potent inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1] POP is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, making it a target of interest in neuroscience and drug development.[1][2]
Quantitative Data Summary
The inhibitory potency of Z-Pro-Prolinal has been characterized against prolyl oligopeptidase from various species. The data highlights its high affinity for the enzyme, with inhibition constants often in the nanomolar and even sub-nanomolar range.
| Property | Value | Source Organism/Enzyme | Reference |
| Synonyms | This compound, Cbz-Pro-Prolinal, ZPP | N/A | [1] |
| Molecular Formula | C₁₈H₂₂N₂O₄ | N/A | [1] |
| Molecular Weight | 330.38 g/mol | N/A | [1] |
| Ki (Inhibition Constant) | 1 nM | Prolyl Oligopeptidase (POP) | [1] |
| Ki (Inhibition Constant) | 0.35 nM | Prolyl Oligopeptidase (POP) | [3] |
| IC₅₀ (Half-maximal inhibitory concentration) | 0.4 nM | Porcine Prolyl Endopeptidase (PREP) | [4] |
| IC₅₀ (Half-maximal inhibitory concentration) | 0.16 µM (160 nM) | Human Prolyl Oligopeptidase | [5] |
| IC₅₀ (Half-maximal inhibitory concentration) | 0.01 µM (10 nM) | Schistosoma mansoni Prolyl Oligopeptidase | [5] |
| IC₅₀ (Half-maximal inhibitory concentration) | 4.2 nM | Leishmania infantum Prolyl Oligopeptidase | [6] |
Mechanism of Action
Z-Pro-Prolinal functions as a slow, tight-binding transition-state analog inhibitor of prolyl oligopeptidase.[3][7] The key to its mechanism lies in the terminal aldehyde group (-CHO), which corresponds to the P1 site of the inhibitor.[6][7] This aldehyde group forms a reversible, covalent hemiacetal adduct with the catalytic serine residue (Ser554) in the active site of the enzyme.[6][7] This adduct mimics the tetrahedral transition state of the normal enzyme-substrate reaction, effectively blocking the enzyme's catalytic activity.[6][7]
By inhibiting POP, Z-Pro-Prolinal prevents the degradation of various proline-containing neuropeptides, such as vasopressin and thyrotropin-releasing hormone (TRH).[1][8] This leads to an increase in the local concentration and signaling of these neuropeptides, which is believed to be the basis for the inhibitor's neuroprotective and cognition-enhancing effects observed in preclinical studies.[8]
Experimental Protocols
Prolyl Oligopeptidase (POP) Inhibition Assay using a Fluorogenic Substrate
This protocol describes a common method for determining the inhibitory activity of compounds like Z-Pro-Prolinal against POP. The assay measures the cleavage of a synthetic fluorogenic substrate, which releases a fluorescent molecule upon hydrolysis by the enzyme.
Materials:
-
Purified prolyl oligopeptidase
-
Z-Pro-Prolinal (or other test inhibitor)
-
Fluorogenic substrate: N-Benzyloxycarbonyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 0.1 M Phosphate buffer (pH 7.0) containing 0.1 mM DTT
-
DMSO (for dissolving inhibitor)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock of POP in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 0.5-5 nM).
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of Z-Pro-Prolinal in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Substrate Solution: Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute with assay buffer to the desired final concentration (e.g., 100 µM).
Assay Procedure:
-
Pre-incubation: In a 96-well plate, add a fixed amount of POP enzyme to wells containing various concentrations of Z-Pro-Prolinal. Also, prepare control wells with the enzyme and assay buffer (no inhibitor) and blank wells with buffer only.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 23-37°C) for a set period (e.g., 60-120 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.[9] This is particularly important for slow-binding inhibitors like Z-Pro-Prolinal.
-
Reaction Initiation: Start the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Fluorescence Monitoring: Immediately place the plate in the fluorescence microplate reader. Monitor the increase in fluorescence intensity over time (e.g., every minute for 60-100 minutes).[9] The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki or IC₅₀ value.[9]
-
Concluding Remarks
Z-Pro-Prolinal (this compound) is a well-characterized, potent, and selective inhibitor of prolyl oligopeptidase. Its mechanism as a slow, tight-binding transition-state analog is thoroughly documented. The extensive quantitative data available on its inhibitory activity across different species make it a valuable tool for researchers studying the role of POP in neuropeptide regulation, neurodegenerative diseases, and other physiological processes. The provided experimental protocol offers a standard method for assessing its performance and comparing it to novel or alternative inhibitors in a drug discovery context.
References
- 1. Z-脯氨酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Z-Pro-Pro-CHO: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Z-Pro-Pro-CHO, a compound likely utilized as a protease or caspase inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on best practices for the disposal of similar chemical compounds.
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedure, it is crucial to handle this compound with appropriate care. The toxicological properties of this specific compound have not been thoroughly studied. Therefore, treating it as a potentially hazardous substance is the most prudent approach.
Personal Protective Equipment (PPE):
When handling this compound in either solid or solution form, the following personal protective equipment should be worn:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or glasses | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if creating dust or aerosols. | Minimizes inhalation exposure. |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions.
-
-
Preparing the Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container. Avoid creating dust.
-
Liquid Waste: Transfer solutions containing this compound into the designated liquid waste container.
-
Contaminated Labware: Place all disposable items that have come into contact with this compound into a designated solid waste container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate disposal instructions. Always adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling Z-Pro-Pro-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Z-Pro-Pro-CHO. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in various physiological processes, including neuropeptide metabolism.[1] Its use in research is pivotal for studying the roles of POP in neurological disorders and other diseases.[2][3]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 108708-25-4 |
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 330.38 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature | Short-term: -20°C, Long-term: -80°C |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, ingestion, or skin contact.[3][4]
-
Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is essential to prevent inhalation.[1][5]
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store the container in a cool, dry, and well-ventilated area, adhering to the recommended storage temperatures (-20°C for short-term, -80°C for long-term).
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO.
-
Ensure the container is tightly sealed after use to prevent contamination and degradation.
3. Handling and Use in Experiments:
-
When using this compound in experiments, always wear the prescribed PPE.
-
Avoid the generation of aerosols.[4]
-
If working with cell cultures, maintain sterile techniques to prevent contamination.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills of the powdered form, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
5. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as chemical waste.
-
Dispose of this compound waste in accordance with local, state, and federal regulations.
-
A common disposal method for similar peptide compounds is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical waste facility.[6]
Experimental Protocol: Prolyl Oligopeptidase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of this compound on prolyl oligopeptidase in a cellular context. This protocol is based on methodologies described in studies involving POP inhibitors.[7][8]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) in the appropriate medium and conditions.
-
Seed the cells in multi-well plates at a predetermined density.
-
Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the desired final concentrations.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After the desired incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer to release the intracellular contents, including prolyl oligopeptidase.
3. Enzyme Activity Assay:
-
The activity of prolyl oligopeptidase is measured using a fluorometric assay with a specific substrate, such as Suc-Gly-Pro-AMC.[7]
-
In a microplate, combine the cell lysate with the substrate solution.
-
Monitor the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Key Processes
To further clarify the procedures and biological context, the following diagrams are provided.
Caption: A flowchart outlining the key steps for handling and using this compound in a laboratory setting.
Caption: A diagram illustrating the inhibitory action of this compound on the prolyl oligopeptidase pathway.
References
- 1. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 5. aise.eu [aise.eu]
- 6. peptides.de [peptides.de]
- 7. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
